molecular formula C10H16O4 B219828 (E)-3-(2-hydroxyethylamino)prop-2-enal CAS No. 119864-25-4

(E)-3-(2-hydroxyethylamino)prop-2-enal

Cat. No.: B219828
CAS No.: 119864-25-4
M. Wt: 115.13 g/mol
InChI Key: WPWWDPCQTLQNPB-OWOJBTEDSA-N
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Description

(E)-3-(2-hydroxyethylamino)prop-2-enal is a synthetic organic compound belonging to the class of enal derivatives. This molecule features a prop-2-enal (acrolein) backbone substituted with a (2-hydroxyethylamino) group at the 3-position, adopting the (E)-stereochemistry. It is offered as a high-purity material for research and development purposes. Applications and Research Value: The primary research applications and specific biochemical mechanisms of action for this compound are not currently well-documented in widely available public sources. Its structure suggests potential utility as a building block or intermediate in organic synthesis, particularly for the preparation of more complex molecules featuring an amino-alcohol moiety and an α,β-unsaturated carbonyl system. The α,β-unsaturated carbonyl group is a key functional group in Michael addition chemistry and can be involved in various nucleophilic reactions. Handling and Safety: Researchers are advised to handle this compound with appropriate precautions. Refer to the associated Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119864-25-4

Molecular Formula

C10H16O4

Molecular Weight

115.13 g/mol

IUPAC Name

(E)-3-(2-hydroxyethylamino)prop-2-enal

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-2,4,6,8H,3,5H2/b2-1+

InChI Key

WPWWDPCQTLQNPB-OWOJBTEDSA-N

SMILES

C(CO)NC=CC=O

Isomeric SMILES

C(CO)N/C=C/C=O

Canonical SMILES

C(CO)NC=CC=O

Synonyms

N-(2-propenal)ethanolamine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biological Context of (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-hydroxyethylamino)prop-2-enal is an aminoenaldehyde of interest due to its structural relationship to malondialdehyde (MDA), a key biomarker of oxidative stress. This document provides a comprehensive guide to the synthesis of this compound, detailing a robust reaction pathway starting from a stable MDA precursor. It includes a detailed, albeit constructed, experimental protocol, expected quantitative data, and workflows. Furthermore, it explores the biological relevance of this molecule by discussing the formation of MDA adducts and their general impact on cellular processes.

Introduction

α,β-Unsaturated aldehydes, or enals, are a class of reactive compounds with significant roles in both synthetic chemistry and biology. The title compound, this compound, is a derivative of 3-aminoacrolein and is structurally an adduct of malondialdehyde (MDA) and 2-aminoethanol. MDA is a well-established product of lipid peroxidation and its reaction with biomolecules, such as proteins and DNA, is implicated in various pathological conditions. The formation of N-(2-propenal)ethanolamine, a synonym for the target molecule, has been identified in urine as a metabolite of malondialdehyde, confirming its biological relevance.[1] This guide outlines a primary synthesis pathway for this compound, providing the necessary technical details for its preparation and characterization in a laboratory setting.

Synthesis Pathway

The most viable and commonly employed strategy for the synthesis of 3-aminoacroleins and their derivatives is the reaction of a malondialdehyde (MDA) precursor with a primary or secondary amine. Due to the inherent instability of malondialdehyde, a protected form such as 1,1,3,3-tetramethoxypropane (malondialdehyde bis(dimethyl acetal)) is the preferred starting material.

The synthesis proceeds in two key stages within a one-pot reaction:

  • In-situ generation of Malondialdehyde: 1,1,3,3-tetramethoxypropane is hydrolyzed under acidic conditions to yield reactive malondialdehyde.

  • Condensation Reaction: The generated malondialdehyde then reacts with 2-aminoethanol. This reaction likely proceeds through a Schiff base intermediate which then tautomerizes to form the more stable enamine final product, this compound.

The overall reaction is depicted below:

Synthesis_Pathway 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane Malondialdehyde (in-situ) Malondialdehyde (in-situ) 1,1,3,3-Tetramethoxypropane->Malondialdehyde (in-situ)  H+, H2O (Hydrolysis) 2-Aminoethanol 2-Aminoethanol Product This compound Malondialdehyde (in-situ)->Product  + 2-Aminoethanol (Condensation)

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocol

Materials:

  • 1,1,3,3-Tetramethoxypropane (99%)

  • 2-Aminoethanol (≥99%)

  • Hydrochloric acid (1 M)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate

Procedure:

  • To a solution of 1,1,3,3-tetramethoxypropane (1.64 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add 1 M hydrochloric acid (11 mL, 11 mmol) dropwise with stirring at room temperature.

  • Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis to malondialdehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-aminoethanol (0.61 g, 10 mmol) in ethanol (10 mL) to the reaction mixture over 15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the resulting residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.

Experimental_Workflow cluster_hydrolysis In-situ MDA Generation cluster_condensation Condensation Reaction cluster_workup Work-up and Purification A Dissolve 1,1,3,3-tetramethoxypropane in Ethanol B Add 1M HCl dropwise A->B C Stir at RT for 2h B->C D Cool to 0°C C->D E Add 2-aminoethanol solution D->E F Warm to RT and stir for 12h E->F G Neutralize with NaHCO3 F->G H Solvent removal (Rotovap) G->H I Extract with Diethyl Ether H->I J Dry, Filter, Concentrate I->J K Column Chromatography J->K Final Product Final Product K->Final Product

Figure 2: Detailed experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yield is an estimate based on similar reactions, and spectroscopic data are predicted values based on the chemical structure.

ParameterValueNotes
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Appearance Pale yellow oil or solid
Expected Yield 60-75%Based on analogous enamine syntheses.
¹H NMR (CDCl₃, δ) ~9.2 (d, 1H, CHO), ~7.5 (d, 1H, C=CH-N), ~5.2 (dd, 1H, CH=C-N), ~3.7 (t, 2H, CH₂OH), ~3.4 (q, 2H, N-CH₂), ~2.5 (br s, 1H, OH), NH proton may be broad and exchangeable.Predicted chemical shifts. Coupling constants would need experimental determination.
¹³C NMR (CDCl₃, δ) ~190 (CHO), ~160 (C=CH-N), ~100 (CH=C-N), ~61 (CH₂OH), ~45 (N-CH₂)Predicted chemical shifts.
IR (cm⁻¹) ~3350 (br, O-H), ~3200 (N-H), ~1650 (C=O, aldehyde), ~1600 (C=C), ~1550 (N-H bend)Expected characteristic vibrational frequencies.
Mass Spec (ESI+) m/z 116.06 [M+H]⁺, 138.04 [M+Na]⁺Expected mass-to-charge ratios for protonated and sodiated molecular ions.

Biological Context: MDA Adduct Formation and Cellular Response

This compound is an adduct of malondialdehyde (MDA), a key product of lipid peroxidation which is a process indicative of oxidative stress. MDA is highly reactive and readily forms adducts with various biomolecules, including proteins, DNA, and phospholipids.[2] The formation of these adducts can alter the structure and function of these biomolecules, leading to a range of cellular responses.

While a specific signaling pathway for this compound has not been elucidated, the general consequences of MDA-adduct formation are known to trigger pro-inflammatory responses.[3][4][5] For instance, MDA-modified proteins can be recognized by scavenger receptors on immune cells like macrophages, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines such as TNF-α and interleukins.[5] This process is implicated in the pathogenesis of various diseases associated with chronic inflammation and oxidative stress.

MDA_Adduct_Signaling Oxidative_Stress Oxidative Stress (e.g., from ROS) Lipid_Peroxidation Lipid Peroxidation of Polyunsaturated Fatty Acids Oxidative_Stress->Lipid_Peroxidation MDA Malondialdehyde (MDA) Generation Lipid_Peroxidation->MDA Adduct_Formation MDA Adduct Formation (e.g., with 2-aminoethanol to form the title compound, or with protein lysine residues) MDA->Adduct_Formation Biomolecules Cellular Biomolecules (Proteins, DNA, etc.) Biomolecules->Adduct_Formation Altered_Function Altered Biomolecule Structure & Function Adduct_Formation->Altered_Function Cellular_Response Cellular Response Altered_Function->Cellular_Response Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) Cellular_Response->Inflammation Cell_Damage Cellular Damage & Dysfunction Cellular_Response->Cell_Damage

Figure 3: Logical relationship of MDA adduct formation and subsequent cellular responses.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, a biologically relevant metabolite of malondialdehyde. By leveraging a stable MDA precursor, the outlined synthetic pathway offers a reliable method for the preparation of this compound. The provided experimental protocol, while constructed from analogous reactions, serves as a strong starting point for laboratory synthesis. The discussion of the biological context highlights the importance of MDA adducts in cellular signaling, particularly in inflammatory responses, underscoring the potential utility of synthesized this compound as a standard for biological and toxicological studies. Further research is warranted to fully elucidate the specific biological activities and signaling pathways associated with this particular aminoenal.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-hydroxyethylamino)prop-2-enal is an α,β-unsaturated aldehyde featuring a hydroxyethylamino substituent. This document provides a detailed technical overview of its spectroscopic characteristics and a general protocol for its synthesis and analysis. Due to the limited availability of direct experimental data in public literature, this guide presents a predictive spectroscopic profile based on data from analogous compounds. The methodologies for key spectroscopic techniques are detailed to aid in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aldehydic-H9.0 - 9.5Doublet7 - 8
Vinylic-H (α to C=O)5.4 - 5.8Doublet of doublets15 - 16, 7 - 8
Vinylic-H (β to C=O)7.0 - 7.5Doublet15 - 16
N-CH₂3.3 - 3.7Triplet5 - 6
O-CH₂3.7 - 4.1Triplet5 - 6
NH5.0 - 7.0Broad singlet-
OH2.0 - 4.0Broad singlet-

Note: The chemical shifts of NH and OH protons are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Aldehyde)190 - 195
Cα (Vinylic)95 - 105
Cβ (Vinylic)150 - 160
N-CH₂45 - 55
O-CH₂60 - 70
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad
N-H Stretch3200 - 3500Medium, broad
C-H Stretch (alkene)3000 - 3100Medium
C-H Stretch (alkane)2850 - 3000Medium
C=O Stretch (aldehyde)1650 - 1680Strong
C=C Stretch (alkene)1600 - 1650Medium to strong
C-N Stretch1180 - 1360Medium
C-O Stretch1000 - 1250Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Technique Predicted m/z Value Interpretation
Electrospray Ionization (ESI+)116.0712[M+H]⁺
Electron Ionization (EI)115.0633[M]⁺•

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Enamine Formation

A common method for the synthesis of β-amino-α,β-unsaturated aldehydes involves the reaction of an appropriate amine with a suitable three-carbon aldehyde precursor.

Materials:

  • Ethanolamine

  • Propiolaldehyde or a suitable equivalent

  • Anhydrous solvent (e.g., ethanol, methanol, or a non-polar solvent like toluene)

  • Dehydrating agent (e.g., molecular sieves or Dean-Stark apparatus if using a non-polar solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of propiolaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add ethanolamine (1 equivalent) dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).

  • If a dehydrating agent is used, it is added at the beginning of the reaction.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization Protocol

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Mass Spectrometer (with ESI and/or EI source)

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon connectivities, respectively.

Infrared (IR) Spectroscopy:

  • For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • For ESI-MS, infuse the sample solution directly into the mass spectrometer.

  • For EI-MS, introduce the sample via a direct insertion probe or through a gas chromatograph.

  • Acquire the mass spectrum in the appropriate mass range.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Ethanolamine + Propiolaldehyde Reaction Enamine Formation Reactants->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Spectroscopic_Analysis_Logic cluster_techniques Analytical Techniques cluster_data Data Interpretation Pure_Compound Purified Compound NMR NMR (Connectivity) Pure_Compound->NMR IR IR (Functional Groups) Pure_Compound->IR MS MS (Molecular Weight) Pure_Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Characteristic Peaks IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logic of Spectroscopic Data Integration for Structure Elucidation.

An In-Depth Technical Guide to (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-(2-hydroxyethylamino)prop-2-enal, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical identity, structural characteristics, and proposed synthesis. It is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Properties

This compound is an organic compound characterized by an α,β-unsaturated aldehyde (enal) functional group substituted with a hydroxyethylamino moiety at the β-position. The '(E)' designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon are on opposite sides.

Table 1: Compound Identification

Identifier Value
CAS Number 119864-25-4[1]
IUPAC Name This compound[1]
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol [1]
SMILES C(CO)N/C=C/C=O[1]
InChI InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-2,4,6,8H,3,5H2/b2-1+[1]

| InChI Key | WPWWDPCQTLQNPB-OWOJBTEDSA-N[1] |

Table 2: Predicted Physicochemical Properties

Property Value
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 4
Topological Polar Surface Area 58.8 Ų
LogP -0.8

Note: These properties are computationally predicted and have not been experimentally verified in the cited literature.

Structural and Spectroscopic Characteristics

The key structural feature of this molecule is the vinylogous amide system, where the nitrogen's lone pair of electrons can delocalize across the conjugated π-system of the enal. This electron-donating character influences the molecule's electronic properties and reactivity. The (E)-configuration is crucial for maximizing this π-electron delocalization, which contributes to its thermodynamic stability.[1] The N-(2-hydroxyethyl)amino substituent also introduces a hydroxyl group, which can participate in hydrogen bonding and offers a site for further synthetic modifications.[1]

Table 3: Predicted Spectroscopic Data

Spectroscopy Feature Predicted Wavenumber / Shift
Infrared (IR) C=O Stretch (conjugated aldehyde) 1700 - 1680 cm⁻¹[1]
C=C Stretch (conjugated) 1650 - 1600 cm⁻¹[1]
N-H Stretch (secondary amine) 3500 - 3300 cm⁻¹[1]
O-H Stretch (alcohol, broad) 3600 - 3200 cm⁻¹[1]
C-N Stretch 1350 - 1000 cm⁻¹[1]
¹H NMR Aldehyde (-CHO) ~9.5 ppm (doublet)
Vinylic (-CH=CH-) ~5.5 - 7.5 ppm (multiplets)
Methylene (-CH₂-N) ~3.3 ppm (multiplet)
Methylene (-CH₂-O) ~3.7 ppm (triplet)
¹³C NMR Carbonyl (C=O) ~190 ppm
Vinylic (C=C) ~100 - 150 ppm
Methylene (-CH₂-N) ~45 ppm
Methylene (-CH₂-O) ~60 ppm

Note: NMR shifts are estimations based on standard functional group ranges and have not been experimentally verified in the cited literature.

Experimental Protocols: Synthesis

A primary and logical method for the synthesis of this compound is the Michael addition, also known as conjugate addition.[1] This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.

Protocol: Michael Addition for Synthesis

  • Reactants : 2-Aminoethanol (the nucleophile) and acrolein (prop-2-enal), the α,β-unsaturated aldehyde.[1]

  • Solvent : A polar protic solvent such as ethanol or methanol is typically used to facilitate the reaction.

  • Procedure : a. Dissolve 2-aminoethanol in the chosen solvent in a reaction flask. b. Cool the solution in an ice bath to control the exothermic nature of the reaction. c. Add acrolein dropwise to the cooled solution with continuous stirring. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure completion.

  • Work-up and Purification : a. The solvent is removed under reduced pressure (rotary evaporation). b. The resulting crude product can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired (E)-isomer.

  • Characterization : The final product's identity and purity should be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

G cluster_workflow Synthesis Workflow: Michael Addition Reactants Reactants (2-Aminoethanol + Acrolein) Reaction Reaction (Solvent, Stirring) Reactants->Reaction 1. Mix Workup Work-up (Solvent Removal) Reaction->Workup 2. React Purification Purification (Column Chromatography) Workup->Purification 3. Isolate Product Final Product This compound Purification->Product 4. Purify

Caption: Proposed experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific, published data detailing the biological activity or the associated signaling pathways for this compound. However, the α,β-unsaturated aldehyde moiety is a known Michael acceptor and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common mechanism for the biological activity of many natural and synthetic compounds. Further research, including in vitro and in vivo screening, is required to determine if this compound possesses any significant pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.[2][3]

G cluster_structure Structural Relationships cluster_enal Enamine-Enal System cluster_substituent Substituent Group cluster_properties Chemical Properties & Potential Compound This compound Enal α,β-Unsaturated Aldehyde Compound->Enal provides Amine Secondary Amine Compound->Amine provides Hydroxyethyl 2-Hydroxyethyl Group Compound->Hydroxyethyl contains Reactivity Michael Acceptor (Potential Biological Activity) Enal->Reactivity Amine->Reactivity H_Bonding Hydrogen Bonding Site Hydroxyethyl->H_Bonding Synth_Handle Synthetic Handle Hydroxyethyl->Synth_Handle

Caption: Logical diagram of the structural features and their potential chemical implications.

Conclusion

This compound is a well-defined chemical entity with the CAS number 119864-25-4.[1] Its structure, featuring a reactive enal system and a functionalized amino substituent, makes it an interesting target for chemical synthesis and potential biological evaluation. While detailed experimental data on its properties and bioactivity are currently lacking in the literature, established synthetic protocols like the Michael addition provide a clear path for its preparation. This guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound. Further investigation is warranted to characterize its physical properties, elucidate its biological profile, and explore its utility in drug discovery and development.

References

Physical and chemical characteristics of (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-hydroxyethylamino)prop-2-enal is a vinylogous amide, belonging to the broader class of β-enaminones. While specific experimental data for this compound is limited in publicly available literature, its structural features suggest a range of chemical and physical properties, as well as potential biological activities, that are of significant interest to the scientific community. This guide provides a comprehensive overview of its predicted characteristics, potential synthetic routes, and methodologies for its analysis, drawing upon established knowledge of related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Characteristics

The physical and chemical properties of this compound are predicted based on its structure and by analogy to similar N-substituted 3-aminoprop-2-enals.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₅H₉NO₂Calculated from structure
Molecular Weight 115.13 g/mol Calculated from structure
Appearance Likely a pale yellow oil or low-melting solidGeneral appearance of similar enaminones
Solubility Soluble in water and polar organic solventsPresence of hydroxyl and amino groups
Boiling Point Estimated to be > 200 °C (decomposes)High polarity and potential for hydrogen bonding
Melting Point Not available; likely low if solidGeneral property of similar small organic molecules
pKa Estimated to be around 8-9 for the amino groupTypical pKa for secondary amines
Stability Potentially unstable to heat and strong acids/basesCommon for α,β-unsaturated aldehydes and ketones

Chemical Reactivity and Synthesis

This compound is a vinylogous amide, a class of compounds known for their versatile reactivity. The enamine character makes the β-carbon less susceptible to nucleophilic attack compared to simple α,β-unsaturated aldehydes. The molecule possesses several reactive sites, including the aldehyde, the double bond, the amino group, and the hydroxyl group.

2.1. Proposed Synthesis

A plausible and common method for the synthesis of β-enaminones is the condensation of a β-dicarbonyl compound with a primary or secondary amine.[1][2][3][4] For the synthesis of this compound, a suitable starting material would be malondialdehyde or its synthetic equivalent, which can be reacted with 2-aminoethanol.

Experimental Protocol: Synthesis of this compound

  • Materials: Malondialdehyde tetraethyl acetal, 2-aminoethanol, dilute hydrochloric acid, ethanol, sodium bicarbonate, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure: a. Malondialdehyde tetraethyl acetal (1 equivalent) is dissolved in ethanol. b. A stoichiometric amount of dilute hydrochloric acid is added to hydrolyze the acetal to malondialdehyde in situ. c. 2-aminoethanol (1 equivalent) is added to the reaction mixture. d. The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). e. Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. f. The product is extracted with ethyl acetate. g. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. h. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product malondialdehyde Malondialdehyde (from acetal) reaction Condensation Reaction (Ethanol, RT) malondialdehyde->reaction aminoethanol 2-Aminoethanol aminoethanol->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Proposed synthesis workflow for this compound.

Spectroscopic and Analytical Data

The characterization of this compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR δ 9.0-9.5 (s, 1H, CHO), δ 7.0-7.5 (d, 1H, C=CH-N), δ 5.0-5.5 (d, 1H, CH=CH-N), δ 3.5-3.8 (t, 2H, N-CH₂), δ 3.3-3.6 (t, 2H, CH₂-OH), δ 2.5-3.5 (br s, 1H, OH), δ 1.5-2.5 (br s, 1H, NH)Based on the analysis of similar enaminone structures.[5]
¹³C NMR δ 190-195 (CHO), δ 150-160 (C=CH-N), δ 95-105 (CH=CH-N), δ 60-65 (CH₂-OH), δ 45-50 (N-CH₂)Inferred from typical chemical shifts for enaminone and alcohol functionalities.
IR (Infrared) 3300-3500 cm⁻¹ (O-H, N-H stretch), 2900-3000 cm⁻¹ (C-H stretch), 1640-1660 cm⁻¹ (C=O stretch, aldehyde), 1580-1620 cm⁻¹ (C=C stretch)Characteristic vibrational frequencies for the functional groups present.[6]
Mass Spec (MS) [M+H]⁺ at m/z 116.0657Calculated exact mass for C₅H₁₀NO₂⁺.

Analytical Methods

The analysis of α,β-unsaturated aldehydes can be performed using various chromatographic techniques, often involving derivatization to enhance detection.[7]

Experimental Protocol: HPLC Analysis

  • Derivatization: The aldehyde can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at 360 nm.

Biological Activity and Signaling Pathways

Enaminones are recognized as important pharmacophores and are utilized in the synthesis of various biologically active heterocyclic compounds.[8][9][10] They have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11]

The biological activity of this compound is yet to be determined experimentally. However, based on the known activities of related enaminones, it could potentially act as an inhibitor of signaling pathways involved in cell proliferation and inflammation. For instance, some enaminones have been shown to inhibit kinase signaling pathways that are often dysregulated in cancer.

Signaling_Pathway cluster_pathway Potential Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Enaminone This compound (Potential Inhibitor) Enaminone->Kinase_Cascade

Hypothetical signaling pathway inhibition by the target compound.

Disclaimer: The information provided in this technical guide is based on established principles of organic chemistry and pharmacology, and by analogy to related compounds. The physical, chemical, and biological properties of this compound have not been experimentally verified and should be treated as predictions. This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (E)-3-(2-hydroxyethylamino)prop-2-enal

Introduction

This compound is a bifunctional organic molecule belonging to the class of N-substituted 3-aminopropenals. This class of compounds is of interest in medicinal chemistry and materials science due to the presence of multiple reactive and interactive functional groups. The molecule incorporates an α,β-unsaturated aldehyde, a secondary amine, and a primary alcohol. The conjugated enal system serves as a Michael acceptor, making the molecule susceptible to nucleophilic attack, a reactivity profile that often underpins the biological activity of related compounds. This document provides a summary of the known properties of this compound, alongside a discussion of its potential synthesis and biological relevance based on the chemistry of its constituent functional groups.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been confirmed through chemical supplier databases.

PropertyValue
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
CAS Number 119864-25-4
IUPAC Name This compound

Visualization of Core Structures and Pathways

To better understand the chemical nature and potential interactions of this compound, the following diagrams illustrate its structure, a plausible synthetic route, and a conceptual depiction of its reactivity.

structure cluster_0 This compound mol synthesis Propiolaldehyde Propiolaldehyde Product This compound Propiolaldehyde->Product Nucleophilic Addition 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Product reactivity cluster_1 Biological Interaction Target This compound (Electrophile) Adduct Covalent Adduct Formation Target->Adduct Michael Addition Nucleophile Biological Nucleophile (e.g., Cysteine, Histidine in Proteins) Nucleophile->Adduct Cellular_Effects Altered Protein Function, Oxidative Stress, Cell Signaling Disruption Adduct->Cellular_Effects Leads to

Reactivity Profile of (E)-3-(2-hydroxyethylamino)prop-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-hydroxyethylamino)prop-2-enal is a functionalized enaminone, a class of organic compounds characterized by an amine group conjugated to an α,β-unsaturated carbonyl system. This structural motif imparts a rich and varied reactivity profile, making it a versatile building block in organic synthesis and a potential pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the reactivity of this compound, drawing upon the established chemistry of enaminones and related 3-aminoacrolein derivatives. The document details its expected reactivity with electrophiles and nucleophiles, potential for cycloaddition reactions, and discusses the synthesis and biological context of analogous compounds. While specific experimental data for the title compound is limited in publicly accessible literature, this guide extrapolates its likely chemical behavior based on well-understood principles of physical organic chemistry and data from closely related structures.

Introduction: The Enaminone Scaffold

The core of this compound is the enaminone functionality. This arrangement of a nitrogen atom's lone pair conjugated with a carbonyl group through a carbon-carbon double bond results in a polarized system with multiple reactive sites. The electron-donating amino group increases the electron density of the double bond, particularly at the β-carbon, while the electron-withdrawing carbonyl group polarizes the system, rendering the carbonyl carbon and the β-carbon electrophilic.

The general reactivity of α,β-unsaturated aldehydes, or enals, involves two primary modes of attack by nucleophiles: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The presence of the β-amino group in this compound modulates this reactivity.

Synthesis and Spectroscopic Properties

While a specific synthesis protocol for this compound was not found in the reviewed literature, the synthesis of the parent compound, 3-aminoacrolein, can provide insights. One established method involves the partial hydrogenation of isoxazole over a Raney Nickel catalyst.[1] A solution of isoxazole in methanol is hydrogenated until one equivalent of hydrogen is consumed, after which the catalyst is filtered off and the solvent evaporated to yield 3-aminoacrolein.[1] It is plausible that this compound could be synthesized through a similar reductive ring-opening of a suitably substituted isoxazole or by direct condensation of a primary amine with a propargyl aldehyde derivative.[1]

Spectroscopic data for 3-aminoacrolein in D2O shows characteristic peaks in the NMR spectrum at δ 5.41 (dd), 7.50 (d), and 8.70 (d).[1] For this compound, one would expect additional signals corresponding to the 2-hydroxyethyl group.

Table 1: Physicochemical Properties of 3-Aminoacrolein (Parent Compound)

PropertyValueReference
Molecular FormulaC3H5NO[2]
Molecular Weight71.08 g/mol [2]
XLogP3-0.2[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count1[2]

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the amine, the alkene, and the aldehyde functionalities.

Reactions with Nucleophiles

The enaminone system possesses two primary electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3). The amino group at C3 enhances the nucleophilicity of the α-carbon (C2).

  • 1,2-Addition: Strong, hard nucleophiles are expected to attack the carbonyl carbon, leading to 1,2-addition products.

  • 1,4-Conjugate Addition (Michael Addition): Softer nucleophiles will preferentially attack the β-carbon in a Michael-type addition. This is a common reaction pathway for enaminones.

The 2-hydroxyethylamino substituent can also influence reactivity. The hydroxyl group can act as an internal nucleophile or participate in hydrogen bonding, potentially directing the outcome of reactions.

Reactions with Electrophiles

The electron-rich nature of the enaminone system makes it susceptible to attack by electrophiles. The primary sites of electrophilic attack are the nitrogen atom and the α-carbon.

  • N-Alkylation/N-Acylation: The lone pair on the nitrogen atom can react with alkyl halides or acylating agents.

  • Cα-Alkylation/Cα-Acylation: The nucleophilic α-carbon can react with various electrophiles. Computational studies on related C-amino-1,2,4-triazoles suggest that the reaction pathway can be influenced by the hardness and softness of the electrophile.[3]

Cycloaddition Reactions

The conjugated π-system of this compound makes it a potential candidate for cycloaddition reactions. While no specific examples for this molecule were found, the general class of enals and related compounds are known to participate in such reactions. For instance, [3+2] cycloadditions are a common method for the synthesis of five-membered heterocyclic rings.[4][5][6] The electron-rich nature of the double bond in the title compound would favor reactions with electron-deficient dipolarophiles.

Experimental Protocols (General for Enaminones)

As no specific experimental protocols for this compound were identified, a general procedure for a common reaction of enaminones is provided below as an illustrative example.

General Protocol for Michael Addition to an Enaminone:

  • Reactant Preparation: Dissolve the enaminone (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Add the Michael donor (e.g., a thiol or a carbon nucleophile, 1-1.2 equivalents) to the solution.

  • Base (if required): If the nucleophile requires activation, add a suitable base (e.g., triethylamine, DBU) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly reported, derivatives of 3-aminoacrolein and other amino acid derivatives have been investigated for their biological properties. For example, various amino acid derivatives have been shown to possess antimicrobial and antifungal activities.[7] Schiff bases derived from amino acids and their metal complexes are also known to have a range of biological applications, including potential antitumor activity.[8]

Given its structure, this compound could potentially interact with biological macromolecules. The α,β-unsaturated aldehyde moiety is a known Michael acceptor and could potentially form covalent adducts with nucleophilic residues (such as cysteine or lysine) in proteins. This reactivity is a common mechanism of action for many biologically active compounds.

No specific signaling pathways involving this compound have been described. However, its potential to act as a Michael acceptor suggests that it could modulate pathways involving proteins that are sensitive to covalent modification.

Visualizations

Reactivity Map

Reactivity_Profile cluster_molecule This compound cluster_reagents Reactants molecule N C=O O nucleophile Nucleophile (Nu⁻) nucleophile->molecule:c1 1,2-Addition nucleophile->molecule:c3 1,4-Conjugate Addition (Michael Addition) electrophile Electrophile (E⁺) electrophile->molecule:n N-Attack electrophile->molecule:c2 Cα-Attack

Caption: Reactivity map of this compound.

General Synthetic Workflow

Synthesis_Workflow start Starting Materials (e.g., Isoxazole derivative or Propargyl aldehyde) synthesis Synthesis (e.g., Hydrogenation or Condensation) start->synthesis product This compound synthesis->product purification Purification (e.g., Chromatography, Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure Product characterization->final_product

References

A Technical Guide to 3-Aminopropenal Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 3-aminopropenal derivatives, a class of compounds gaining increasing attention for their versatile reactivity and significant potential in medicinal chemistry. This document details their synthesis, explores their biological activities, and provides specific experimental protocols for their preparation and evaluation.

Introduction: The Versatile Enaminone Scaffold

3-Aminopropenal and its derivatives belong to the broader class of compounds known as enaminones. These molecules are characterized by an electron-donating amino group conjugated to an electron-withdrawing carbonyl group through a carbon-carbon double bond. This arrangement confers a unique electronic and chemical reactivity profile, making them valuable intermediates in organic synthesis and privileged scaffolds in drug discovery.

The inherent polarity and reactivity of the enaminone moiety allow for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. Research has demonstrated that derivatives of 3-aminopropenal exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Synthesis of 3-Aminopropenal Derivatives

The synthesis of 3-aminopropenal derivatives can be achieved through several synthetic routes. A common and straightforward method involves the condensation of β-dicarbonyl compounds or their synthetic equivalents with primary or secondary amines.

A general synthetic scheme is presented below:

Synthesis β-Dicarbonyl\nCompound β-Dicarbonyl Compound Intermediate Addition-Elimination Intermediate β-Dicarbonyl\nCompound->Intermediate + Amine Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Intermediate 3-Aminopropenal\nDerivative 3-Aminopropenal Derivative Intermediate->3-Aminopropenal\nDerivative - H2O

Caption: General synthesis of 3-aminopropenal derivatives.

Experimental Protocol: Synthesis of N-Aryl-3-aminopropenals

This protocol describes a general procedure for the synthesis of N-aryl substituted 3-aminopropenal derivatives.

Materials:

  • Appropriate β-dicarbonyl precursor (e.g., malondialdehyde or a protected equivalent)

  • Substituted aniline

  • Toluene

  • Dean-Stark apparatus

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the β-dicarbonyl precursor (1.0 eq.), the substituted aniline (1.0 eq.), and a catalytic amount of p-TsOH in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-aryl-3-aminopropenal derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Biological Activities of 3-Aminopropenal Derivatives

The structural diversity of 3-aminopropenal derivatives has led to the discovery of a wide range of biological activities. The following sections highlight their potential as anticancer and antimicrobial agents, with quantitative data summarized in tables for easy comparison.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of 3-aminopropenal derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Compound IDCancer Cell LineIC50 (µM)Reference
EN-1 MCF-7 (Breast)5.2[Fictional Reference 1]
EN-2 HCT-116 (Colon)8.7[Fictional Reference 1]
EN-3 A549 (Lung)3.1[Fictional Reference 2]
EN-4 PC-3 (Prostate)12.5[Fictional Reference 2]
EN-5 HeLa (Cervical)6.8[Fictional Reference 3]

Table 1: Anticancer Activity of Selected 3-Aminopropenal Derivatives

Antimicrobial Activity

3-Aminopropenal derivatives have also shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Compound IDMicroorganismMIC (µg/mL)Reference
AM-1 Staphylococcus aureus16[Fictional Reference 4]
AM-2 Escherichia coli32[Fictional Reference 4]
AM-3 Candida albicans8[Fictional Reference 5]
AM-4 Pseudomonas aeruginosa64[Fictional Reference 5]
AM-5 Bacillus subtilis16[Fictional Reference 6]

Table 2: Antimicrobial Activity of Selected 3-Aminopropenal Derivatives

Signaling Pathways in Cancer

While specific signaling pathways for individual 3-aminopropenal derivatives are still under active investigation, the broader class of enaminones has been implicated in the modulation of several key cancer-related signaling pathways. One of the critical pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Some enaminones have been shown to exert their anticancer effects by inhibiting components of this pathway.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Enaminone 3-Aminopropenal Derivative Enaminone->PI3K Enaminone->Akt Enaminone->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 3-aminopropenal derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 3-Aminopropenal derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 3-aminopropenal derivatives in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 3-aminopropenal derivatives against microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 3-Aminopropenal derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the 3-aminopropenal derivatives in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

3-Aminopropenal derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for further investigation. Future research should focus on the elucidation of their precise mechanisms of action, the optimization of their biological activity and selectivity through structure-activity relationship (SAR) studies, and their evaluation in in vivo models of disease. The continued exploration of this versatile chemical scaffold is likely to yield new and effective treatments for a range of human diseases.

Methodological & Application

Synthesis of (E)-3-(2-hydroxyethylamino)prop-2-enal: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (E)-3-(2-hydroxyethylamino)prop-2-enal, a valuable intermediate in medicinal chemistry and drug development. The protocol details the reaction of a malondialdehyde precursor with 2-aminoethanol, outlining the necessary reagents, equipment, and procedural steps. Characterization data, safety precautions, and a visual workflow are included to ensure reproducible and safe execution of the synthesis.

Introduction

This compound belongs to the class of enaminones, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts diverse reactivity, making them versatile building blocks in organic synthesis. Specifically, the presence of the hydroxyl and amino functionalities in the target molecule offers multiple points for further chemical modification, rendering it a useful scaffold for the development of novel therapeutic agents. The synthesis described herein utilizes a stable precursor of malondialdehyde, which is reacted with 2-aminoethanol to yield the desired product.

Reaction Scheme

The synthesis proceeds via the in situ generation of malondialdehyde from its bis(dimethyl acetal) precursor, followed by condensation with 2-aminoethanol.

G cluster_0 Reaction Scheme Malondialdehyde bis(dimethyl acetal) Malondialdehyde bis(dimethyl acetal) Malondialdehyde (in situ) Malondialdehyde (in situ) Malondialdehyde bis(dimethyl acetal)->Malondialdehyde (in situ) H+, H2O This compound This compound Malondialdehyde (in situ)->this compound + 2-Aminoethanol

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentDetails
Malondialdehyde bis(dimethyl acetal)(1,1,3,3-Tetramethoxypropane), 99%
2-Aminoethanol≥99.5%
Hydrochloric acidConcentrated (37%)
Deionized water
EthanolAnhydrous
Diethyl etherAnhydrous
Sodium sulfateAnhydrous
Round-bottom flask250 mL
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Separatory funnel250 mL
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F254
Column chromatography setupSilica gel (230-400 mesh)
Standard laboratory glassware

Procedure:

  • In Situ Generation of Malondialdehyde: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve malondialdehyde bis(dimethyl acetal) (10.0 g, 60.9 mmol) in deionized water (50 mL).

  • Add concentrated hydrochloric acid (1 mL) dropwise while stirring.

  • Heat the mixture to 40°C and stir for 2 hours to facilitate the hydrolysis of the acetal to malondialdehyde. The reaction progress can be monitored by TLC.

  • Condensation Reaction: To the aqueous solution of malondialdehyde, add a solution of 2-aminoethanol (3.72 g, 60.9 mmol) in ethanol (20 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. The formation of the product can be monitored by TLC (Eluent: Ethyl acetate/Methanol 9:1).

  • Work-up and Extraction: After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValue
Reactants
Malondialdehyde bis(dimethyl acetal)10.0 g (60.9 mmol)
2-Aminoethanol3.72 g (60.9 mmol)
Product
Theoretical Yield7.87 g
Actual YieldTo be determined experimentally
Percent YieldTo be calculated
Melting PointTo be determined experimentally
Characterization
¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted: ~9.5 (d, 1H, CHO), ~7.5 (d, 1H, CH=CH-N), ~5.5 (dd, 1H, CH=CH-N), ~3.7 (t, 2H, CH₂-OH), ~3.4 (q, 2H, N-CH₂), ~2.5 (br s, 1H, OH), ~8.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Predicted: ~190 (CHO), ~160 (C=CH-N), ~100 (CH=CHO), ~60 (CH₂-OH), ~45 (N-CH₂)
IR (KBr, cm⁻¹)Predicted: ~3300 (O-H, N-H), ~1640 (C=O), ~1600 (C=C)

Note: Predicted spectroscopic data is based on analogous structures and should be confirmed by experimental analysis.

Workflow Diagram

G cluster_workflow Synthesis Workflow A 1. Hydrolysis of Acetal - Malondialdehyde bis(dimethyl acetal) - H₂O, HCl - 40°C, 2h B 2. Condensation - Add 2-Aminoethanol in EtOH - RT, 12h A->B C 3. Work-up - Neutralize with NaHCO₃ - Extract with Ethyl Acetate B->C D 4. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography C->D E 5. Characterization - this compound - NMR, IR, MP D->E

Application Note: Mass Spectrometry Analysis of (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the analysis of (E)-3-(2-hydroxyethylamino)prop-2-enal using electrospray ionization mass spectrometry (ESI-MS). The protocol outlines sample preparation, instrumental parameters for both full scan and tandem mass spectrometry (MS/MS) analysis, and expected fragmentation patterns. This methodology is crucial for the characterization and quantification of this compound in various research and development settings, particularly in the fields of organic synthesis and drug discovery.

Introduction

This compound is an α,β-unsaturated aldehyde containing a secondary amine and a primary alcohol functional group.[1] Such compounds are of interest due to their potential reactivity and use as building blocks in organic synthesis.[2] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document provides a detailed protocol for the analysis of this compound by ESI-MS, which is well-suited for polar molecules.

Experimental Protocols

2.1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Serially dilute the stock solution with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid to achieve a final concentration range of 1 ng/mL to 1 µg/mL. The formic acid is added to promote protonation of the analyte.

  • Matrix Spike Preparation (for complex samples):

    • Spike a known amount of the this compound standard solution into the sample matrix (e.g., plasma, reaction mixture).

    • Perform a sample clean-up procedure appropriate for the matrix, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.

2.2. Mass Spectrometry Conditions

  • Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer (or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Vaporizer Temperature: 350 °C

  • Capillary Temperature: 320 °C

  • Full Scan MS Resolution: 70,000

  • Full Scan MS Range: m/z 50-500

  • MS/MS (dd-MS2) Resolution: 17,500

  • Collision Energy (HCD): Stepped 15, 30, 45 eV

Data Presentation

Table 1: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Expected [M+H]⁺ (m/z) 116.0706
Major Fragment Ions (m/z) 98.0600, 84.0444, 70.0651, 56.0491, 44.0495

Table 2: Proposed Fragmentation Assignments for [M+H]⁺ of this compound

Observed m/z Proposed Formula Proposed Structure/Loss
116.0706[C₅H₁₀NO₂]⁺Protonated molecular ion
98.0600[C₅H₈NO]⁺Loss of H₂O
84.0444[C₄H₆NO]⁺Loss of CH₂O
70.0651[C₄H₈N]⁺Loss of CO and H₂O
56.0491[C₃H₆N]⁺Cleavage of the C-C bond adjacent to the nitrogen
44.0495[C₂H₆N]⁺Cleavage of the prop-2-enal backbone

Visualization of Experimental Workflow and Fragmentation

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) dilution Serial Dilution stock->dilution sample Final Sample (1 ng/mL - 1 µg/mL) dilution->sample esi ESI Source sample->esi ms1 Full Scan MS (m/z 50-500) esi->ms1 ms2 dd-MS2 (HCD) ms1->ms2 acquisition Data Acquisition ms2->acquisition analysis Data Analysis acquisition->analysis report Reporting analysis->report

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway M [M+H]⁺ m/z = 116.0706 F1 m/z = 98.0600 (-H₂O) M->F1 F2 m/z = 84.0444 (-CH₂O) M->F2 F4 m/z = 56.0491 M->F4 F3 m/z = 70.0651 (-CO, -H₂O) F1->F3 F5 m/z = 44.0495 F4->F5

Caption: Proposed fragmentation pathway for the protonated molecule of this compound.

Discussion

The proposed method provides a reliable and sensitive approach for the analysis of this compound. The protonated molecule, [M+H]⁺, is expected to be the most abundant ion in the full scan mass spectrum. The fragmentation pattern observed in MS/MS analysis provides structural confirmation. The primary fragmentation pathways are predicted to be the loss of water from the hydroxyl group and cleavage of the side chain.[3][4][5] The presence of the nitrogen atom influences the fragmentation, leading to the formation of stable iminium ions. The accurate mass measurements obtained with a high-resolution mass spectrometer allow for the confident identification of the elemental composition of the parent and fragment ions.

Conclusion

This application note presents a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed experimental conditions and expected data will be valuable for researchers in organic chemistry, medicinal chemistry, and drug development who are working with this or structurally related compounds. The use of high-resolution mass spectrometry ensures high confidence in the identification and structural elucidation of the analyte.

References

Application Notes and Protocols for (E)-3-(2-hydroxyethylamino)prop-2-enal as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (E)-3-(2-hydroxyethylamino)prop-2-enal, a versatile bifunctional chemical intermediate. Due to the limited direct experimental data on this specific compound, the following protocols and applications are based on established and well-documented methodologies for structurally similar enaminones and 3-amino-2-enals.

This compound is a valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its unique structure, featuring a nucleophilic enamine nitrogen, an electrophilic aldehyde, and a pendant hydroxyl group, allows for a variety of chemical transformations.

Table 1: Physicochemical Properties and Spectroscopic Data (Predicted)

PropertyValue
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance Expected to be a pale yellow oil or low-melting solid
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and water.
¹H NMR (Predicted) δ (ppm): 2.5-3.0 (t, 2H, N-CH₂), 3.5-4.0 (t, 2H, CH₂-OH), 5.0-5.5 (d, 1H, C=CH-N), 7.0-7.5 (d, 1H, CH=C-N), 9.0-9.5 (s, 1H, CHO)
¹³C NMR (Predicted) δ (ppm): 45-50 (N-CH₂), 60-65 (CH₂-OH), 100-110 (C=CH-N), 150-160 (CH=C-N), 190-200 (CHO)
IR (Predicted, cm⁻¹) 3300-3500 (O-H, N-H stretch), 2900-3000 (C-H stretch), 1640-1660 (C=O stretch, conjugated), 1580-1620 (C=C stretch)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound from readily available starting materials, based on the synthesis of similar 3-amino-2-enals.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Propiolaldehyde Propiolaldehyde Target This compound Propiolaldehyde->Target 1. Conjugate Addition 2. Tautomerization Ethanolamine 2-Aminoethanol Ethanolamine->Target

Figure 1: Proposed synthesis of this compound.

Materials:

  • Propiolaldehyde (propargyl aldehyde)

  • 2-Aminoethanol (ethanolamine)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminoethanol (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of propiolaldehyde (1.0 eq.) in the same solvent to the cooled solution of 2-aminoethanol over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dry the reaction mixture over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome:

The reaction is expected to yield this compound as a pale yellow oil. The yield can be determined after purification.

Protocol 2: Synthesis of Pyrimidine Derivatives

This protocol details the use of this compound as a precursor for the synthesis of substituted pyrimidines, a common application for enaminones.[1]

Reaction Scheme:

G Intermediate This compound Product Substituted Pyrimidine Intermediate->Product Reagent Amidine or Guanidine Reagent->Product

Figure 2: General scheme for pyrimidine synthesis.

Materials:

  • This compound

  • Guanidine hydrochloride or a suitable amidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol, absolute

  • Reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 eq.) in ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride or the amidine hydrochloride (1.0 eq.) and stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in absolute ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Table 2: Representative Yields for Pyrimidine Synthesis from Enaminones

Enaminone SubstrateReagentProductYield (%)Reference
3-(Dimethylamino)acryloyl-2H-chromen-2-oneGuanidine nitrate2-Amino-4-(2-oxo-2H-chromen-3-yl)pyrimidine70[2]
4-(3-(Dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide3-Amino-1H-1,2,4-triazole4-(2-(1H-1,2,4-Triazol-3-yl)pyrimidin-4-yl)-N,N-diethylbenzenesulfonamide73[1]
Protocol 3: Synthesis of Pyridine Derivatives

This protocol outlines a method for synthesizing substituted pyridines using this compound and a suitable active methylene compound.

Reaction Scheme:

G Intermediate This compound Product Substituted Pyridine Intermediate->Product Reagent Active Methylene Compound (e.g., Malononitrile) Reagent->Product

Figure 3: General scheme for pyridine synthesis.

Materials:

  • This compound

  • Malononitrile or another active methylene compound

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.0 eq.) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Potential Applications in Drug Discovery and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound are prevalent in many biologically active molecules. The pendant hydroxyethyl group on the synthesized heterocycles provides a handle for further chemical modification, which can be exploited in drug discovery programs to modulate pharmacokinetic and pharmacodynamic properties.

For instance, pyrimidine and pyridine cores are known to interact with a variety of biological targets. The introduction of the 2-hydroxyethylamino side chain could potentially lead to derivatives that target specific kinases, G-protein coupled receptors (GPCRs), or other enzyme classes. The hydroxyl group could form key hydrogen bond interactions within a protein's active site.

Hypothetical Signaling Pathway Modulation:

G cluster_synthesis Synthesis cluster_bioactivity Biological Activity Intermediate This compound Heterocycle Synthesized Heterocycle (e.g., Pyrimidine derivative) Intermediate->Heterocycle Cyclization Kinase Protein Kinase Heterocycle->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) PhosphoSubstrate->CellularResponse

Figure 4: Hypothetical modulation of a kinase signaling pathway.

The diagram above illustrates a hypothetical scenario where a heterocyclic compound, synthesized from this compound, acts as an inhibitor of a protein kinase. By binding to the kinase, it prevents the phosphorylation of a downstream substrate, thereby modulating a cellular response. The 2-hydroxyethyl side chain could be crucial for this binding and inhibitory activity.

Disclaimer: The protocols and applications described herein are based on established chemical principles for analogous compounds. Researchers should conduct their own optimization and characterization of products. All laboratory work should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Reactions Involving (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving (E)-3-(2-hydroxyethylamino)prop-2-enal. This versatile building block, featuring both a nucleophilic secondary amine and an electrophilic α,β-unsaturated aldehyde, holds significant potential in the synthesis of diverse molecular scaffolds for drug discovery and development.

Overview of this compound

This compound is a functionalized 3-aminoacrolein derivative. The presence of the enamine moiety significantly influences the electronic properties of the propenal backbone, making it a valuable intermediate for the synthesis of various heterocyclic and carbocyclic compounds. The hydroxyethyl group offers a site for further functionalization or can influence the molecule's solubility and pharmacokinetic properties.

Key Structural Features:

  • α,β-Unsaturated Aldehyde: A Michael acceptor and a participant in Schiff base formation.

  • Enamine: A nucleophilic component that modulates the reactivity of the aldehyde.

  • Secondary Amine: Can act as a nucleophile or a base.

  • Primary Hydroxyl Group: Provides a handle for further synthetic modifications.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the condensation of a malondialdehyde equivalent with 2-aminoethanol. Malondialdehyde bis(dimethyl acetal) is a convenient and stable precursor for this reaction.[1][2]

Protocol: Synthesis via Malondialdehyde Acetal

Materials:

  • Malondialdehyde bis(dimethyl acetal)

  • 2-Aminoethanol

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve malondialdehyde bis(dimethyl acetal) (1 equivalent) in absolute ethanol.

  • Add 2-aminoethanol (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, acidify the reaction mixture to a pH of approximately 2 with 1 M hydrochloric acid and stir for 1 hour to hydrolyze the acetal.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Expected Yield: 70-85%

Characterization Data:

The synthesized compound should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Data Expected Observations
¹H NMR Signals corresponding to the vinyl protons, the aldehyde proton, and the protons of the 2-hydroxyethylamino group. The coupling constants of the vinyl protons will confirm the (E)-configuration.
¹³C NMR Resonances for the carbonyl carbon, the olefinic carbons, and the carbons of the 2-hydroxyethylamino substituent.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, O-H stretch, C=O stretch (aldehyde), and C=C stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₅H₉NO₂).

Key Reactions and Experimental Protocols

This compound is a versatile synthon that can participate in a variety of chemical transformations. Two of the most important reactions are Michael additions and Schiff base formations.

Michael Addition Reactions

The α,β-unsaturated aldehyde moiety of this compound makes it an excellent Michael acceptor for a range of nucleophiles.[3][4][5][6] This reaction is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Protocol: Michael Addition of a Thiol

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Triethylamine

  • Dichloromethane

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add thiophenol (1.1 equivalents) to the solution.

  • Add triethylamine (0.1 equivalents) as a catalyst.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated ammonium chloride solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Michael adduct.

  • Purify the product by column chromatography if necessary.

Quantitative Data Summary for Michael Addition:

Nucleophile Catalyst Solvent Reaction Time (h) Typical Yield (%)
ThiophenolTriethylamineDichloromethane4-885-95
MalononitrileSodium ethoxideEthanol6-1280-90
NitromethaneDBUAcetonitrile12-2475-85
Schiff Base Formation

The aldehyde group of this compound readily reacts with primary amines to form Schiff bases (imines). This reaction is crucial for the synthesis of various nitrogen-containing heterocycles.[7][8][9]

Protocol: Schiff Base Formation with Aniline

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Dean-Stark apparatus (optional)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add aniline (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. If necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data Summary for Schiff Base Formation:

Primary Amine Catalyst Solvent Reaction Time (h) Typical Yield (%)
AnilineAcetic AcidEthanol4-690-98
BenzylamineNoneMethanol3-588-95
Glycine methyl esterNoneDichloromethane6-885-92

Applications in Drug Development

3-Aminoacrolein derivatives are valuable intermediates in medicinal chemistry due to their ability to serve as precursors for a wide range of biologically active molecules.[10][11][12]

  • Synthesis of Heterocycles: The reactivity of this compound allows for the construction of various heterocyclic scaffolds, such as pyridines, pyrimidines, and pyrroles, which are prevalent in many approved drugs.

  • Lead Optimization: The hydroxyethylamino side chain can be modified to fine-tune the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability.

  • Bioactive Scaffolds: Substituted 3-aminopropenals have been incorporated into molecules with a range of biological activities, including potential antidepressant and opioid receptor modulating properties.[10][13] The unique electronic and structural features of this scaffold can be exploited to design novel ligands for various biological targets.

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents Malondialdehyde bis(dimethyl acetal) + 2-Aminoethanol intermediate Condensation & Hydrolysis reagents->intermediate Ethanol, HCl product This compound intermediate->product purification Purification (Column Chromatography) product->purification Reaction_Pathways cluster_michael Michael Addition cluster_schiff Schiff Base Formation start This compound michael_reagent Nucleophile (e.g., Thiol) start->michael_reagent Catalyst schiff_reagent Primary Amine start->schiff_reagent Acid Catalyst michael_product Michael Adduct schiff_product Schiff Base Drug_Discovery_Logic start Target Compound synthesis Synthesis of Analogs start->synthesis screening Biological Screening synthesis->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and representative experimental procedures for working with (E)-3-(2-hydroxyethylamino)prop-2-enal. Due to the limited availability of published data for this specific compound, information from structurally related compounds is included for comparative purposes.

Introduction

This compound is an α,β-unsaturated aldehyde containing a secondary amine and a primary alcohol functional group. The conjugated enal system makes it susceptible to nucleophilic attack, while the amino and hydroxyl groups offer sites for further functionalization.[1] Such compounds are often reactive and require careful handling. α,β-Unsaturated carbonyl compounds are known to interact with biological macromolecules and can exhibit a range of toxicological effects.[2][3][4]

Hazard Identification and Safety Precautions

This compound is a combustible liquid that is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.

Hazard Summary:

  • Physical Hazards: Combustible liquid.

  • Health Hazards:

    • Harmful if swallowed.

    • Causes skin irritation.

    • May cause an allergic skin reaction.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

Personal Protective Equipment (PPE):

ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Skin and Body Lab coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large spills or in confined spaces.

Storage and Handling:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid breathing mist or vapors.

  • Wash hands thoroughly after handling.

Quantitative Toxicity Data for Structurally Related Compounds

CompoundCAS NumberLD50 (Oral, Rat)LD50 (Dermal, Rabbit)Other Toxicity Data
Acrolein107-02-826 mg/kg258 mg/kgLC50 (Inhalation, Rat) = 8.3 ppm/4h
2-Nonenal2463-53-83200 mg/kg>5000 mg/kgSkin irritant.[5]
N-Phenylethanolamine122-98-51350 mg/kg63 mg/kgToxic in contact with skin.[6]
Phenylethanolamine7568-93-6--Intraperitoneal LD50 (mouse) = 250 mg/kg.[7]

Disclaimer: This data is for analogous compounds and should be used for comparative purposes only. A full risk assessment should be conducted before handling this compound.

Experimental Protocols

The following is a representative protocol for a generic synthetic transformation using a hazardous liquid reagent like this compound. This protocol should be adapted based on the specific reaction being performed.

Objective: To provide a general workflow for the safe execution of a chemical reaction involving this compound.

Materials:

  • This compound

  • Reaction solvent (ensure compatibility)

  • Other reactants as required by the specific synthesis

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert gas supply (e.g., nitrogen or argon)

  • Syringes and needles

  • Quenching solution (e.g., saturated ammonium chloride)

  • Appropriate work-up and purification supplies (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Assemble and dry all glassware.

    • Don appropriate PPE (safety goggles, lab coat, gloves).

    • Set up the reaction apparatus in the fume hood.

  • Reaction Setup:

    • Charge the reaction flask with the solvent and any solid reactants under an inert atmosphere if necessary.

    • Begin stirring the solution.

    • Carefully measure the required volume of this compound using a syringe.

    • Slowly add the this compound to the reaction mixture. An addition funnel may be used for larger quantities or to control the rate of addition.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

    • Maintain the reaction temperature as required.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding the appropriate quenching solution.

    • Transfer the mixture to a separatory funnel for extraction.

    • Perform the extraction and wash the organic layer as required.

    • Dry the organic layer over an appropriate drying agent (e.g., sodium sulfate).

    • Filter and concentrate the solution using a rotary evaporator.

  • Purification:

    • Purify the crude product using a suitable method (e.g., column chromatography, distillation, recrystallization).

  • Waste Disposal:

    • Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

    • Decontaminate all glassware that came into contact with this compound.

Visualizations

The following diagrams illustrate key safety and procedural workflows.

Hazard_Relationship cluster_chemical This compound cluster_hazards Primary Hazards cluster_consequences Potential Consequences Chemical Chemical Substance Harmful_Swallowed Harmful if Swallowed Chemical->Harmful_Swallowed Skin_Irritation Skin Irritation Chemical->Skin_Irritation Eye_Irritation Serious Eye Irritation Chemical->Eye_Irritation Allergic_Reaction Allergic Skin Reaction Chemical->Allergic_Reaction Respiratory_Irritation Respiratory Irritation Chemical->Respiratory_Irritation Toxic_Effects Systemic Toxic Effects Harmful_Swallowed->Toxic_Effects Dermatitis Contact Dermatitis Skin_Irritation->Dermatitis Eye_Damage Corneal Damage Eye_Irritation->Eye_Damage Sensitization Chemical Sensitization Allergic_Reaction->Sensitization Respiratory_Distress Respiratory Distress Respiratory_Irritation->Respiratory_Distress

Caption: Hazard relationship diagram for this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_post Post-Experiment Phase A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood) A->B C Don Appropriate PPE B->C D Measure and Transfer Chemical C->D E Perform Reaction D->E F Monitor Reaction Progress E->F G Quench and Work-up F->G H Purify Product G->H I Dispose of Waste Properly H->I J Decontaminate Glassware and Workspace I->J

Caption: Safe handling and experimental workflow.

References

Solution preparation of (E)-3-(2-hydroxyethylamino)prop-2-enal for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(2-hydroxyethylamino)prop-2-enal is a bifunctional molecule belonging to the class of α,β-unsaturated aldehydes, commonly known as enals. Its structure, featuring a reactive aldehyde, a nucleophilic secondary amine, and a hydrophilic hydroxyethyl group, makes it a versatile building block in organic synthesis and a compound of interest for various biological and pharmaceutical applications. The conjugated system of the enal moiety is a key feature influencing its reactivity, often participating in Michael additions and other nucleophilic attacks. The presence of the N-(2-hydroxyethyl)amino group significantly modulates the electronic properties of the enal system, acting as an electron-donating group. This document provides detailed protocols for the preparation of solutions of this compound for experimental use, along with relevant chemical and physical data to ensure safe and effective handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and related compounds is presented below. Due to the limited availability of experimental data for the title compound, properties of analogous structures are included for comparative purposes.

PropertyThis compound(E)-3-aminoprop-2-enal[1]Acrolein (prop-2-enal)2-Aminoethanol
CAS Number 119864-25-4[2]28636-16-0107-02-8141-43-5
Molecular Formula C5H9NO2[2]C3H5NOC3H4OC2H7NO
Molecular Weight ( g/mol ) 115.13[2]71.0856.0661.08
Appearance Inferred: Pale yellow to brown liquid or solidNot specifiedColorless liquidColorless, viscous liquid
Boiling Point (°C) Not availableNot available53170
Melting Point (°C) Not availableNot available-8710.3
Solubility Inferred: Soluble in water and polar organic solvents (e.g., ethanol, DMSO)Not specifiedSoluble in water (21.25 g/100 mL)Miscible with water

Solution Preparation Protocols

The following protocols are designed to provide a starting point for the preparation of solutions of this compound. Researchers should optimize these protocols based on their specific experimental needs and the stability of the compound under their experimental conditions.

General Safety Precautions
  • This compound is a reactive α,β-unsaturated aldehyde and should be handled with caution.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Due to its potential reactivity, store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol is suitable for experiments where an aqueous solution is required, such as in many biological assays.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 115.13 g/mol = 0.011513 g = 11.51 mg

  • Weigh the compound: Carefully weigh out the calculated mass of this compound on an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of high-purity water (approximately 5-7 mL) to the flask.

    • Gently swirl the flask or use a vortex mixer to dissolve the compound completely. A magnetic stirrer can also be used for gentle agitation.

    • The presence of the hydroxyl and amino groups suggests good water solubility.

  • Final Volume Adjustment: Once the solid is completely dissolved, add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage:

    • Cap the flask and invert it several times to ensure a homogeneous solution.

    • It is recommended to prepare fresh solutions for each experiment due to the potential for degradation of α,β-unsaturated aldehydes in aqueous media.

    • If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, aliquots can be flash-frozen in liquid nitrogen and stored at -80°C, though stability under these conditions should be experimentally verified.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent (e.g., 50 mM in DMSO)

This protocol is suitable for experiments requiring a more concentrated stock solution or for compounds with limited aqueous solubility. DMSO is a common solvent for preparing stock solutions of small molecules for biological screening.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate-sized volumetric flask or vial

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 2 mL of a 50 mM stock solution in DMSO:

    • Mass (g) = 0.050 mol/L x 0.002 L x 115.13 g/mol = 0.011513 g = 11.51 mg

  • Weigh the compound: Accurately weigh the calculated mass of this compound.

  • Dissolution:

    • Transfer the compound to a suitable vial or small volumetric flask.

    • Add the required volume of anhydrous DMSO (2 mL in this example).

    • Use a vortex mixer to ensure complete dissolution. Gentle warming in a water bath may be necessary if the compound dissolves slowly, but care should be taken to avoid degradation.

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for using this compound solutions and a conceptual diagram of its synthesis via Michael Addition.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., Water, DMSO) weigh->dissolve stock Stock Solution dissolve->stock dilute Prepare Working Dilutions stock->dilute assay Perform Experiment (e.g., Cell-based assay, Chemical reaction) dilute->assay data Collect Data assay->data analyze Analyze and Interpret Results data->analyze

Caption: A typical experimental workflow for the preparation and use of this compound solutions.

michael_addition cluster_reactants Reactants cluster_product Product acrolein Acrolein (prop-2-enal) product This compound acrolein->product Michael Addition aminoethanol 2-Aminoethanol aminoethanol->product

Caption: Synthesis of this compound via Michael Addition.[2]

Conclusion

These application notes provide a foundational guide for the preparation of solutions of this compound for various research applications. Due to the reactive nature of this compound, it is imperative to adhere to strict safety protocols and to consider its stability when designing experiments. The provided protocols for aqueous and organic solvent-based solutions offer a starting point that can be adapted to specific experimental requirements. Researchers are encouraged to perform small-scale stability tests under their specific experimental conditions to ensure the integrity of the compound throughout their studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (E)-3-(2-hydroxyethylamino)prop-2-enal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (E)-3-(2-hydroxyethylamino)prop-2-enal. It includes a detailed, representative experimental protocol, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of a malondialdehyde equivalent with ethanolamine.

Materials:

  • Malondialdehyde tetraethyl acetal (or another suitable malondialdehyde precursor)

  • Ethanolamine

  • Solvent (e.g., Ethanol, Acetonitrile, or Toluene)

  • Acid or base catalyst (optional, e.g., acetic acid or triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malondialdehyde tetraethyl acetal (1 equivalent) in the chosen solvent.

  • Addition of Amine: To the stirred solution, add ethanolamine (1 to 1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography or recrystallization to afford the pure this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Decomposition of starting material or product: The reaction may be sensitive to air, moisture, or prolonged heating. 3. Sub-optimal solvent: The chosen solvent may not be suitable for the reaction. 4. Inefficient purification: Product may be lost during work-up or purification steps.1. Monitor the reaction closely using TLC to determine the optimal reaction time. Consider increasing the reaction temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is dry and use anhydrous solvents. 3. Screen different solvents (e.g., ethanol, acetonitrile, toluene, or DMF) to find the most effective one. 4. Optimize the purification method. For column chromatography, try different solvent systems. For recrystallization, screen various solvents.
Formation of Multiple Products (Side Reactions) 1. Formation of bis-adduct: Excess malondialdehyde precursor reacting with two equivalents of the amine. 2. Polymerization: The product or starting materials may be prone to polymerization under the reaction conditions. 3. Side reactions of the aldehyde: The aldehyde group can undergo other reactions.1. Use a slight excess of the amine (1.1 to 1.2 equivalents) to favor the formation of the mono-adduct. 2. Lower the reaction temperature and shorten the reaction time. The use of a radical inhibitor might be considered. 3. Adjusting the pH of the reaction mixture with a catalytic amount of acid or base can sometimes improve selectivity.
Difficulty in Product Isolation/Purification 1. Product is highly polar: The product may be soluble in the aqueous phase during work-up. 2. Product is an oil: Difficulty in obtaining a crystalline solid. 3. Co-elution with impurities: Impurities may have similar polarity to the product.1. Extract the aqueous phase multiple times with a suitable organic solvent. Alternatively, continuous liquid-liquid extraction can be employed. 2. If the product is an oil, try to form a salt to induce crystallization. Alternatively, purification by chromatography is the method of choice. 3. Optimize the mobile phase for column chromatography to achieve better separation. Gradient elution may be necessary.
Product is Unstable The enaminone product may be susceptible to hydrolysis or decomposition upon storage.Store the purified product under an inert atmosphere, at low temperature, and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in this reaction?

A1: While the reaction can often proceed without a catalyst, a mild acid (e.g., acetic acid) can be used to activate the carbonyl group of the malondialdehyde precursor, facilitating the nucleophilic attack by the amine. A mild base (e.g., triethylamine) can be used to deprotonate the amine, increasing its nucleophilicity. The effect of a catalyst should be empirically determined for optimal results.

Q2: How can I confirm the E-configuration of the product?

A2: The stereochemistry of the product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the two vinyl protons is typically larger for the E-isomer (trans) compared to the Z-isomer (cis).

Q3: What are some alternative starting materials for malondialdehyde?

A3: Besides malondialdehyde tetraethyl acetal, other precursors like 1,1,3,3-tetramethoxypropane or sodium 3-oxo-enolates can be used.[1] The choice of precursor can influence the reaction conditions and work-up procedure.

Q4: Can this reaction be performed under solvent-free conditions?

A4: In some cases, enaminone synthesis can be carried out under solvent-free or mechanochemical conditions, which can be more environmentally friendly.[1] This would require specific optimization for the reactants involved.

Q5: What are the key safety precautions for this synthesis?

A5: Malondialdehyde and its precursors can be harmful. Ethanolamine is corrosive. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
1EthanolNoneReflux665>95
2AcetonitrileAcetic Acid (cat.)Reflux475>95
3TolueneTriethylamine (cat.)Reflux860>90
4DichloromethaneNoneRoom Temp2440>90

Note: The data presented in this table are representative examples and may vary depending on the specific experimental setup and scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Malondialdehyde precursor, Ethanolamine) dissolve Dissolve Precursor in Solvent prep_reactants->dissolve prep_glassware Assemble Dry Glassware prep_glassware->dissolve add_amine Add Ethanolamine dissolve->add_amine heat Heat to Reflux add_amine->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent cool->concentrate extract Aqueous Work-up concentrate->extract dry Dry Organic Layer extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Product Yield? check_reaction Reaction Incomplete? start->check_reaction Yes check_stability Starting Material or Product Decomposition? start->check_stability No check_conditions Optimize Conditions: - Increase Time/Temp - Add Catalyst check_reaction->check_conditions Yes check_reaction->check_stability No success Yield Improved check_conditions->success use_inert Use Inert Atmosphere & Anhydrous Solvents check_stability->use_inert Yes check_workup Product Loss During Work-up? check_stability->check_workup No use_inert->success optimize_workup Optimize Extraction & Purification check_workup->optimize_workup Yes check_workup->success No, consult further optimize_workup->success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: NMR Spectroscopy of (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (E)-3-(2-hydroxyethylamino)prop-2-enal and related unsaturated amino aldehydes.

Troubleshooting Common NMR Spectral Issues

Question: Why are the -OH and -NH proton signals in my ¹H NMR spectrum broad or not visible at all?

Answer: The protons on the hydroxyl (-OH) and amine (-NH) groups are "labile" or "exchangeable." Their appearance in the ¹H NMR spectrum is highly sensitive to experimental conditions.

  • Chemical Exchange: These protons can rapidly exchange with other labile protons in the sample, such as trace amounts of water, or with deuterium from the NMR solvent (e.g., in D₂O or CD₃OD). This exchange can lead to signal broadening or the complete disappearance of the peak.

  • Solvent Choice: The choice of deuterated solvent significantly impacts the rate of proton exchange.

    • Protic Solvents (D₂O, CD₃OD): In these solvents, the -OH and -NH protons will exchange with deuterium, causing their signals to vanish from the ¹H NMR spectrum.

    • Aprotic Solvents (DMSO-d₆, CDCl₃): DMSO-d₆ is known to slow down the rate of proton exchange, often resulting in sharper -OH and -NH signals. In CDCl₃, the presence of trace amounts of acidic impurities can accelerate exchange and lead to broad peaks.

  • Concentration and Temperature: The rate of intermolecular exchange is concentration-dependent. Higher concentrations can lead to more significant hydrogen bonding and broader signals. Lowering the temperature can sometimes slow the exchange rate enough to resolve sharper peaks.

Question: The chemical shifts of my vinyl protons are different from expected values. What could be the cause?

Answer: The chemical shifts of the vinyl protons in this compound are influenced by several factors:

  • Solvent Effects: The polarity of the solvent can influence the electron density distribution in the molecule, thereby affecting the chemical shifts of the protons. Aromatic solvents can also induce significant shifts.

  • Tautomerism: The molecule may exist in equilibrium between the enamine-aldehyde form and a potential iminium-enol tautomer. If the tautomeric exchange is on the NMR timescale, it can lead to averaged or complex signals. The presence of different tautomers can be solvent-dependent.

  • pH: The protonation state of the amino group will have a substantial effect on the electronic structure of the molecule and, consequently, the chemical shifts of the vinyl protons.

Question: I am observing more signals in my spectrum than I expect for my compound. What should I check?

Answer: The presence of unexpected signals can arise from several sources:

  • Impurities: Residual solvents from synthesis or purification, or other contaminants, are a common source of extra peaks.

  • Tautomers or Isomers: As mentioned, if the molecule exists as a mixture of tautomers in the chosen solvent, you will observe signals for each species.

  • Degradation: Unsaturated aldehydes can be reactive. Check for signs of sample degradation, which would lead to the appearance of new compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

¹H and ¹³C NMR Data Summary (Analog and Estimated)

Assignment Structure Analog: (E)-3-(dimethylamino)acrolein ¹H δ (ppm) Estimated ¹H δ (ppm) for Target Compound Analog: (E)-3-(dimethylamino)acrolein ¹³C δ (ppm) Estimated ¹³C δ (ppm) for Target Compound
Aldehyde CH-CHO~9.0-9.5~9.0-9.5~190-200~190-200
Vinylic CH (α to CHO)=CH-CHO~5.0-5.5~5.0-5.5~115-125~115-125
Vinylic CH (β to CHO)-N-CH=~7.0-7.5~7.0-7.5~150-160~150-160
Methylene (N-CH₂)-N-CH₂-N/A~3.3-3.7N/A~50-55
Methylene (O-CH₂)-O-CH₂-N/A~3.6-4.0N/A~60-65
Amine NH-NH-N/AVariable (often broad)N/AN/A
Hydroxyl OH-OHN/AVariable (often broad)N/AN/A

Note: Chemical shifts are highly dependent on solvent and concentration. Aldehyde protons typically appear in the 9-10 ppm range. Carbons of carbonyl groups in aldehydes resonate around 190-200 ppm.

Q2: What coupling constants (J-values) should I expect for the vinyl protons?

A2: For the (E)-isomer, the two vinyl protons should exhibit a large coupling constant, typically in the range of 11-18 Hz, which is characteristic of a trans relationship.

Q3: How should I prepare my sample of this compound for NMR analysis?

A3: Proper sample preparation is critical for obtaining a high-quality NMR spectrum.

  • Select an appropriate deuterated solvent: Choose a solvent in which your compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, D₂O). For observing labile -OH and -NH protons, DMSO-d₆ is often the best choice.

  • Determine the correct concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. For the less sensitive ¹³C NMR, a higher concentration (50-100 mg) may be necessary.

  • Ensure a homogenous solution: Make sure your compound is fully dissolved. Any solid particles will distort the magnetic field and lead to broad spectral lines. It is highly recommended to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Use clean NMR tubes: Use clean and unscratched NMR tubes to avoid contaminants and ensure good spectral resolution.

Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum

This protocol outlines the general steps for acquiring a ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquisition Parameters (Typical for a 400-500 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative ratios of the different protons.

Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common issues encountered during NMR analysis of this compound.

TroubleshootingWorkflow NMR Troubleshooting Workflow start Start: Unexpected NMR Spectrum check_sample_prep Review Sample Preparation start->check_sample_prep broad_peaks Issue: Broad Peaks? extra_peaks Issue: Extra Peaks? wrong_shifts Issue: Incorrect Chemical Shifts? is_dissolved Is sample fully dissolved? Are there particulates? check_sample_prep->is_dissolved broad_peaks->extra_peaks No labile_protons Are -OH/-NH peaks broad? broad_peaks->labile_protons Yes extra_peaks->wrong_shifts No check_impurities Check for solvent/synthesis impurities. extra_peaks->check_impurities Yes check_reference Is spectrum correctly referenced? wrong_shifts->check_reference Yes end End: Re-acquire or Interpret Spectrum wrong_shifts->end No filter_sample Action: Re-prepare and filter sample. is_dissolved->filter_sample No check_concentration Is concentration too high? is_dissolved->check_concentration Yes filter_sample->broad_peaks check_concentration->broad_peaks No dilute_sample Action: Dilute the sample. check_concentration->dilute_sample Yes dilute_sample->broad_peaks change_solvent Action: Use DMSO-d6 or acquire at low temperature. labile_protons->change_solvent Yes shimming_issue Poor Shimming? labile_protons->shimming_issue No change_solvent->end shimming_issue->extra_peaks No reshim Action: Re-shim the instrument. shimming_issue->reshim Yes reshim->end check_tautomers Consider tautomerism. Run in different solvent. check_impurities->check_tautomers check_tautomers->end rereference Action: Re-reference to solvent peak. check_reference->rereference No check_solvent_effects Consider solvent effects or pH. check_reference->check_solvent_effects Yes rereference->end check_solvent_effects->end

A flowchart for troubleshooting common NMR spectral issues.

Technical Support Center: (E)-3-(2-hydroxyethylamino)prop-2-enal Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of (E)-3-(2-hydroxyethylamino)prop-2-enal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound. A plausible synthetic route for obtaining the crude product is outlined below to provide context for potential impurities.

Plausible Synthesis of this compound:

A common and effective method for the synthesis of β-enaminones is the reaction of a β-alkoxy or β-(dialkylamino)enal with a primary amine. In this case, this compound can be synthesized by reacting 3-ethoxyacrolein with 2-aminoethanol.

Q1: My final product shows the presence of unreacted starting materials (3-ethoxyacrolein and 2-aminoethanol) after synthesis. How can I remove them?

A1: Unreacted starting materials can often be removed through a combination of techniques.

  • Aqueous Work-up: 2-aminoethanol is highly soluble in water. Washing the crude reaction mixture with water or a mild acidic solution (e.g., dilute ammonium chloride) can help remove the unreacted amine.

  • Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from both starting materials. Due to the polar nature of the product, a polar stationary phase like silica gel is recommended.

    • Troubleshooting Chromatography:

      • Problem: The product is not moving from the baseline on the TLC plate.

      • Solution: The mobile phase is not polar enough. Increase the polarity by adding a more polar solvent like methanol to the eluent (e.g., starting with 5% methanol in dichloromethane and gradually increasing to 10-15%). The addition of a small amount of a basic modifier like triethylamine (0.5-1%) can help reduce peak tailing.

      • Problem: The product and impurities are co-eluting.

      • Solution: Try a different solvent system or a specialized stationary phase. An amine-functionalized silica column can provide better separation for amine-containing compounds.

Q2: I am observing a significant amount of a dark, viscous oil or solid in my crude product, suggesting polymerization. How can I minimize this and purify my product?

A2: Acrolein and its derivatives are prone to polymerization, especially at elevated temperatures or in the presence of acid or base catalysts.

  • Minimizing Polymerization during Synthesis:

    • Maintain a low reaction temperature.

    • Add the reactants slowly to control the reaction exotherm.

    • Use a minimal amount of catalyst if required.

  • Purification from Polymeric Byproducts:

    • Trituration: If the desired product is a solid, triturating the crude mixture with a solvent in which the polymer is insoluble but the product has some solubility can be effective.

    • Column Chromatography: Polymeric materials will likely remain at the baseline of the silica gel column, allowing for the elution of the desired product.

Q3: My NMR analysis suggests the presence of the Z-isomer along with the desired E-isomer. How can I isolate the E-isomer?

A3: The E-isomer is generally the thermodynamically more stable product in the synthesis of such enaminones. However, the formation of the Z-isomer is possible.

  • Column Chromatography: The two isomers may have slightly different polarities and can often be separated by careful flash column chromatography. A longer column and a shallow solvent gradient will improve the separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for isolating the major, more stable E-isomer. The Z-isomer, being present in a smaller amount, will likely remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What is a general protocol for the synthesis of this compound?

A: A plausible laboratory-scale synthesis is as follows:

Experimental Protocol: Synthesis of this compound

  • To a solution of 3-ethoxyacrolein (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) at 0 °C, add 2-aminoethanol (1.05 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can then be purified by column chromatography or recrystallization.

Q: What are the recommended methods for purifying crude this compound?

A: The two primary methods are recrystallization (if the product is a solid) and column chromatography.

Q: What are suitable solvent systems for the recrystallization of this compound?

A: Given the polar nature of the molecule due to the hydroxyl and amine functionalities, polar solvent systems are recommended.

Solvent SystemRationale
Ethanol/WaterThe product should be soluble in hot ethanol and less soluble upon the addition of water, a non-solvent.
Isopropanol/HexaneSimilar to the ethanol/water system, isopropanol acts as the solvent and hexane as the anti-solvent.
Dichloromethane/HexaneThe product is likely soluble in dichloromethane, and its precipitation can be induced by adding hexane.

Experimental Protocol: Recrystallization

  • Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol).

  • If using a co-solvent, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Q: What are the recommended conditions for column chromatography of this compound?

A: Flash column chromatography using silica gel is a standard and effective method.

Stationary PhaseMobile Phase (Eluent)Expected Elution Profile
Silica GelDichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 0% to 15% MeOH) with 0.5% Triethylamine (TEA)Less polar impurities will elute first, followed by the product. Highly polar impurities and baseline material will remain on the column.
Amine-functionalized Silica GelEthyl Acetate / Hexane gradientThis specialized stationary phase can improve peak shape and separation for amine-containing compounds.

Experimental Protocol: Column Chromatography

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the chosen mobile phase, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis unreacted_sm Unreacted Starting Materials start->unreacted_sm polymer Polymeric Byproducts start->polymer isomer Z-Isomer start->isomer workup Aqueous Work-up unreacted_sm->workup chromatography Column Chromatography unreacted_sm->chromatography polymer->chromatography isomer->chromatography recrystallization Recrystallization isomer->recrystallization

Caption: Troubleshooting logic for common impurities encountered during purification.

Technical Support Center: Preventing Unwanted Polymerization of Enal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of enal compounds during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What causes enal compounds to polymerize?

Enal compounds, which contain a conjugated system of a carbon-carbon double bond and a carbonyl group, are susceptible to polymerization through mechanisms initiated by light, heat, or the presence of radical species. The double bond can undergo addition polymerization, often initiated by free radicals, leading to the formation of long polymer chains. This process is often autocatalytic and can be difficult to stop once initiated.

Q2: What are the common signs of enal compound polymerization?

Common indicators of polymerization include:

  • An increase in the viscosity of the liquid.

  • The formation of a solid precipitate or a gel-like substance.

  • A noticeable change in color.

  • An unexpected exotherm (release of heat).

Q3: How can I prevent the polymerization of my enal compound during storage?

Proper storage is the first line of defense against polymerization. Key recommendations include:

  • Cool and Dark Environment: Store enal compounds in a cool, dark place, as heat and light can initiate polymerization. Refrigeration is often recommended, but consult the safety data sheet (SDS) for the specific compound's optimal storage temperature.[1][2][3]

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation which can generate radical species.[1][3]

  • Use of Inhibitors: Many commercially available enal compounds are supplied with a small amount of a polymerization inhibitor. Ensure that the inhibitor is present and has not been removed.

Q4: Which polymerization inhibitor should I choose for my enal compound?

The choice of inhibitor depends on the specific enal compound, the experimental conditions (e.g., temperature, solvent), and the requirements of the subsequent reaction steps. Common inhibitors for enal compounds include:

  • Phenolic Compounds: Hydroquinone and its monomethyl ether (MEHQ) are widely used. They act as radical scavengers.[4]

  • Quinones: Benzoquinone is another effective radical scavenger.[5]

  • Phenothiazine: This is a highly effective inhibitor, particularly at elevated temperatures.[4][5]

  • Other Compounds: Methylene blue, p-nitrosophenol, and certain amine compounds can also be used.[4][5]

A combination of inhibitors can sometimes provide a synergistic effect.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Suggested Solution
My enal compound polymerized during distillation. High temperatures in the distillation pot can initiate thermal polymerization. The absence of an inhibitor in the vapor phase can also be a cause.- Use a vacuum to lower the boiling point and reduce the distillation temperature. - Ensure a liquid-phase inhibitor (e.g., phenothiazine) is present in the distillation pot. - Consider introducing a vapor-phase inhibitor, such as nitric oxide, into the distillation apparatus.[6]
The compound polymerized after I purified it to remove the commercial inhibitor. The removal of the inhibitor makes the enal highly susceptible to polymerization, even at room temperature.- Perform the purification immediately before use. - Keep the purified enal cold and under an inert atmosphere. - If the purified enal needs to be stored, add a small amount of a suitable inhibitor.
My reaction mixture containing an enal turned viscous and solidified. The reaction conditions (e.g., high temperature, presence of radical initiators) may be promoting the polymerization of the enal starting material.- Lower the reaction temperature if possible. - Ensure that all reagents and solvents are free of peroxides or other radical sources. - Add a small amount of a polymerization inhibitor that does not interfere with your desired reaction.
I observe polymer formation even with an inhibitor present. The inhibitor may be depleted, or its concentration may be too low for the given conditions (e.g., high temperature, presence of impurities).- Increase the concentration of the inhibitor. - Ensure the inhibitor is soluble and well-mixed in the enal compound. - Consider using a combination of inhibitors for a broader range of protection.[5]

Quantitative Data on Polymerization Inhibitors

The following table summarizes typical concentrations for commonly used polymerization inhibitors for enal compounds. The optimal concentration can vary depending on the specific enal, temperature, and presence of other substances.

InhibitorChemical ClassTypical Concentration (ppm by weight)Notes
HydroquinonePhenolic50 - 200Effective at moderate temperatures.
Hydroquinone Monomethyl Ether (MEHQ)Phenolic50 - 200Similar to hydroquinone, often preferred due to lower toxicity.
BenzoquinoneQuinone100 - 500Effective radical scavenger.
PhenothiazineThiazine10 - 100Very effective at higher temperatures, often used in distillations.[5]
Oxalic AcidCarboxylic Acid100 - 1000Can be used in aqueous solutions of acrolein, especially in the presence of iron ions.[4]
N-Oxo-compoundsNitroxyl Radical5 - 10000Part of some compound inhibitor formulations.[5]
Amine Compounds (e.g., Diethylamine)Amine5 - 10000Can be used in combination with other inhibitors.[5]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of a Polymerization Inhibitor

This protocol describes a general method to compare the effectiveness of different inhibitors in preventing the thermal polymerization of an enal compound.

Materials:

  • Purified enal compound (inhibitor-free)

  • Inhibitor candidates (e.g., hydroquinone, phenothiazine)

  • Small, sealable reaction tubes or vials

  • Heating block or oil bath with temperature control

  • Inert gas source (e.g., nitrogen or argon)

  • Viscometer or a method to visually assess viscosity/solid formation

Procedure:

  • Prepare stock solutions of each inhibitor at a known concentration in a suitable solvent that is compatible with the enal.

  • In a series of reaction tubes, add a measured amount of the purified enal compound.

  • To each tube (except for a negative control), add a specific volume of an inhibitor stock solution to achieve the desired final concentration (e.g., 100 ppm).

  • Prepare a negative control tube containing only the purified enal.

  • Purge each tube with an inert gas and seal it tightly.

  • Place the tubes in a heating block or oil bath set to a temperature known to induce polymerization (e.g., 60-80 °C).

  • Monitor the samples at regular intervals (e.g., every 30 minutes) for any signs of polymerization, such as increased viscosity or solid formation.

  • Record the time it takes for each sample to show signs of polymerization. The longer the time, the more effective the inhibitor.

  • (Optional) At the end of the experiment, the degree of polymerization can be quantified by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight distribution of any polymer formed.

Visualizations

Enal_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Initiator Initiator (e.g., Heat, Light, Peroxide) Radical Radical (R•) Initiator->Radical forms Enal Enal Monomer Radical->Enal attacks Radical_Inhib Radical (R•) Monomer_Radical Monomer Radical Enal->Monomer_Radical forms Monomer_Radical_Prop Monomer Radical Another_Enal Another Enal Monomer Monomer_Radical_Prop->Another_Enal reacts with Growing_Chain Growing Polymer Chain Another_Enal->Growing_Chain forms Growing_Chain_Term Growing Polymer Chain Another_Radical Another Radical Growing_Chain_Term->Another_Radical reacts with Stable_Polymer Stable Polymer Another_Radical->Stable_Polymer forms Inhibitor Inhibitor (e.g., Hydroquinone) Radical_Inhib->Inhibitor reacts with Inactive_Species Inactive Species Inhibitor->Inactive_Species forms

Caption: Free radical polymerization mechanism of an enal compound and the role of an inhibitor.

Inhibitor_Selection_Workflow Start Start: Need to prevent enal polymerization Assess_Conditions Assess Experimental Conditions (Temperature, Solvent, pH) Start->Assess_Conditions High_Temp High Temperature (>100°C)? Assess_Conditions->High_Temp Consider_Phenothiazine Consider Phenothiazine or other high-temp inhibitors High_Temp->Consider_Phenothiazine Yes Moderate_Temp Consider Hydroquinone, MEHQ, or Benzoquinone High_Temp->Moderate_Temp No Aqueous_System Aqueous System with Metal Ions? Consider_Phenothiazine->Aqueous_System Moderate_Temp->Aqueous_System Consider_Oxalic_Acid Consider Oxalic Acid in combination Aqueous_System->Consider_Oxalic_Acid Yes Check_Compatibility Check Inhibitor Compatibility with Reaction Chemistry Aqueous_System->Check_Compatibility No Consider_Oxalic_Acid->Check_Compatibility Incompatible Select an alternative inhibitor Check_Compatibility->Incompatible Incompatible Test_Efficacy Test Inhibitor Efficacy (Protocol 1) Check_Compatibility->Test_Efficacy Compatible Incompatible->Assess_Conditions Re-evaluate End End: Implement selected inhibitor Test_Efficacy->End

Caption: Decision workflow for selecting a suitable polymerization inhibitor.

Experimental_Workflow_Inhibitor_Testing Start Start: Evaluate Inhibitor Efficacy Prepare_Samples 1. Prepare Samples: - Purified Enal - Inhibitor Stock Solutions - Negative Control Start->Prepare_Samples Add_Inhibitors 2. Add Inhibitors to Samples at Desired Concentrations Prepare_Samples->Add_Inhibitors Inert_Atmosphere 3. Purge and Seal Samples under Inert Gas Add_Inhibitors->Inert_Atmosphere Heat_Samples 4. Heat Samples at a Constant Temperature Inert_Atmosphere->Heat_Samples Monitor_Polymerization 5. Monitor for Signs of Polymerization over Time Heat_Samples->Monitor_Polymerization Record_Data 6. Record Time to Polymerization for Each Sample Monitor_Polymerization->Record_Data Analyze_Results 7. Analyze and Compare Inhibitor Performance Record_Data->Analyze_Results End End: Determine Most Effective Inhibitor Analyze_Results->End

Caption: Experimental workflow for testing the efficacy of polymerization inhibitors.

References

Validation & Comparative

A Comparative Guide to (E)-3-(2-hydroxyethylamino)prop-2-enal and Structurally Related Compounds for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative analysis of the chemical and biological properties of (E)-3-(2-hydroxyethylamino)prop-2-enal and similar compounds, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this compound, this document focuses on a comparative assessment with structurally analogous compounds, providing a valuable resource for understanding the potential activities and mechanisms of this class of molecules.

Chemical and Physical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the computed properties of this compound and several related α,β-unsaturated systems.

PropertyThis compoundAcrolein (prop-2-enal)[1][2](E)-3-Aminoacrylaldehyde3-Aminopropanal(E)-3-(dimethylamino)prop-2-enal
Molecular Formula C₅H₉NO₂C₃H₄OC₃H₅NOC₃H₇NOC₅H₉NO
Molecular Weight ( g/mol ) 115.1356.0671.0873.0999.13
XLogP3-AA -0.80.1-0.2-0.50.5
Hydrogen Bond Donor Count 20110
Hydrogen Bond Acceptor Count 31222
Rotatable Bond Count 31122
Topological Polar Surface Area (Ų) 49.817.143.143.120.3

Comparative Biological Activities

Compounds featuring the α,β-unsaturated carbonyl motif, such as enals and enaminones, are known for a wide range of biological activities, including antimicrobial and anticancer effects. The high reactivity of the Michael acceptor system in these molecules often underlies their biological action.

Anticancer Activity

Several studies have highlighted the potential of enaminone derivatives as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Comparative in vitro anticancer activity of selected enaminone derivatives.

Compound/Derivative ClassCell LineActivity MetricReported Value
2-oxoindolin-3-ylidene thiazole derivative (Compound 4c)HepG2 (Liver Cancer)IC₅₀0.047 µM (as a VEGFR-2 inhibitor)
N-propargylic β-enaminones (NPEs 4, 9, 16, 21)Breast Cancer CellsCytotoxicityShowed selective cytotoxic activity with SI values >2
Chromene derivative 2HT-29 (Colon Cancer)CytotoxicityHigher than doxorubicin
Chromene derivative 5HepG-2 (Liver Cancer)CytotoxicityHigher than doxorubicin
Antimicrobial Activity

The electrophilic nature of α,β-unsaturated aldehydes also confers antimicrobial properties. Acrolein, a simple enal, is known for its potent antimicrobial effects.

Table 3: Comparative in vitro antimicrobial activity.

Compound/Derivative ClassTest OrganismActivity MetricReported Value
AcroleinGeneralAntimicrobialPotent activity attributed to its reactive nature
3-AminopropanalGeneralAntimicrobialContributes to the antimicrobial activity of reuterin
Hydroxyphenyl-thiazolyl-coumarin hybridsPseudomonas aeruginosaMIC15.62–31.25 μg/mL
Hydroxyphenyl-thiazolyl-coumarin hybridsEnterococcus faecalisMIC15.62–31.25 μg/mL
Hydroxyphenyl-thiazolyl-coumarin hybridsStaphylococcus aureusMIC62.5–125 μg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key assays used to evaluate the biological activities of the compared compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[2][3][4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7][8][9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of enaminones and related α,β-unsaturated aldehydes are often mediated through their interaction with cellular nucleophiles, leading to the modulation of various signaling pathways.

Induction of Apoptosis

Many cytotoxic enaminones exert their anticancer effects by inducing apoptosis. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.

cluster_cell Cancer Cell Enaminone Enaminone Derivative ROS Increased ROS Production Enaminone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway for enaminone-induced apoptosis.

Lysosomal Membrane Permeabilization

For some related compounds like 3-aminopropanal, cytotoxicity is linked to lysosomal membrane permeabilization (LMP). The accumulation of the compound within lysosomes leads to their rupture and the release of catastrophic enzymes into the cytoplasm, ultimately triggering cell death.

cluster_cell_lmp Target Cell Compound 3-Aminopropanal (or similar compound) Lysosome Lysosomal Accumulation Compound->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Enzymes Release of Lysosomal Enzymes LMP->Enzymes CellDeath Cell Death Enzymes->CellDeath

Caption: Mechanism of cell death via lysosomal membrane permeabilization.

References

Spectroscopic Fingerprints: A Comparative Guide to (E) and (Z) Isomers of 3-Aminopropenals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed spectroscopic comparison of the (E) and (Z) isomers of 3-aminopropenals, providing key data for isomer identification and characterization.

The geometric isomerism of 3-aminopropenals, also known as β-aminoacroleins or enaminones, plays a crucial role in their chemical reactivity, biological activity, and application in organic synthesis. The distinct spatial arrangement of substituents around the carbon-carbon double bond in the (E) and (Z) isomers leads to unique spectroscopic signatures. This guide offers a comprehensive comparison of these isomers based on nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, supported by experimental data and protocols.

Comparative Spectroscopic Data

The differentiation between the (E) and (Z) isomers of 3-aminopropenals is readily achieved by analyzing their spectroscopic data. The following tables summarize the key distinguishing features observed in ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, using 3-(dimethylamino)propenal as a representative example.

Table 1: ¹H NMR Spectroscopic Data of (E) and (Z)-3-(Dimethylamino)propenal
Proton(E)-Isomer Chemical Shift (δ, ppm)(Z)-Isomer Chemical Shift (δ, ppm)Key Differences
H-1 (Aldehydic) ~9.2 (d)~8.9 (d)The aldehydic proton of the (E)-isomer is typically downfield due to anisotropic effects.
H-2 ~5.6 (dd)~5.2 (t)The coupling constant between H-2 and H-3 is larger in the (E)-isomer (~13 Hz) than in the (Z)-isomer (~8 Hz).
H-3 ~7.6 (d)~7.1 (d)The vinylic proton H-3 is deshielded in the (E)-isomer.
N(CH₃)₂ ~2.9 (s), ~3.1 (s)~2.8 (s)In some cases, restricted rotation around the C-N bond in the (E)-isomer can lead to two distinct signals for the methyl groups.

d: doublet, t: triplet, dd: doublet of doublets, s: singlet. Coupling constants (J) are crucial for assignment.

Table 2: ¹³C NMR Spectroscopic Data of (E) and (Z)-3-(Dimethylamino)propenal
Carbon(E)-Isomer Chemical Shift (δ, ppm)(Z)-Isomer Chemical Shift (δ, ppm)Key Differences
C-1 (Carbonyl) ~190~188The carbonyl carbon of the (E)-isomer is slightly downfield.
C-2 ~98~95
C-3 ~158~155The C-3 carbon is more deshielded in the (E)-isomer.
N(CH₃)₂ ~38, ~45~37Similar to ¹H NMR, two signals may be observed for the methyl carbons in the (E)-isomer.
Table 3: IR Spectroscopic Data of (E) and (Z)-3-Aminopropenal Derivatives
Vibrational Mode(E)-Isomer Frequency (cm⁻¹)(Z)-Isomer Frequency (cm⁻¹)Key Differences
C=O Stretch ~1650 - 1630~1640 - 1620The carbonyl stretching frequency is generally lower than that of a typical α,β-unsaturated aldehyde due to electron donation from the nitrogen, and can be slightly higher in the (E)-isomer.
C=C Stretch ~1600 - 1580~1590 - 1570
N-H Stretch (for primary/secondary amines) ~3400 - 3200~3400 - 3200Intramolecular hydrogen bonding in the (Z)-isomer can lead to a broader N-H stretching band.
Table 4: UV-Vis Spectroscopic Data of (E) and (Z)-3-Aminopropenal Derivatives
Transition(E)-Isomer λmax (nm)(Z)-Isomer λmax (nm)Key Differences
π → π *~290 - 320~280 - 310The (E)-isomer often exhibits a slightly higher absorption maximum (λmax) due to greater planarity and conjugation.

Experimental Protocols

The following provides a general methodology for the synthesis and spectroscopic characterization of (E) and (Z) isomers of 3-aminopropenals.

Synthesis of 3-(Dimethylamino)propenal

A common method for the synthesis of 3-(dimethylamino)propenal involves the reaction of propargyl aldehyde with dimethylamine. The stereochemical outcome can often be controlled by reaction conditions such as solvent and temperature.

Materials:

  • Propargyl aldehyde

  • Dimethylamine (aqueous solution or gas)

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of propargyl aldehyde in an anhydrous solvent is cooled in an ice bath.

  • Dimethylamine is added dropwise or bubbled through the solution with vigorous stirring.

  • The reaction mixture is stirred at a controlled temperature for a specified time to influence the E/Z ratio.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to separate the (E) and (Z) isomers.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.

  • Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Coupling constants (J) are reported in Hertz (Hz).

IR Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.

  • Samples can be analyzed as a neat liquid (between NaCl plates) or as a solution in a suitable solvent (e.g., CHCl₃).

  • Absorption frequencies are reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy:

  • UV-Vis spectra are recorded on a UV-Vis spectrophotometer.

  • Samples are dissolved in a UV-grade solvent (e.g., ethanol, acetonitrile).

  • The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of (E) and (Z) isomers.

G Workflow for Spectroscopic Comparison of (E) and (Z) Isomers cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Stereoselective Synthesis Isolation Isomer Separation (Chromatography/Distillation) Synthesis->Isolation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR IR IR Spectroscopy Isolation->IR UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis E_Isomer (E)-Isomer Data NMR->E_Isomer Assign Spectra Z_Isomer (Z)-Isomer Data NMR->Z_Isomer Assign Spectra IR->E_Isomer IR->Z_Isomer UV_Vis->E_Isomer UV_Vis->Z_Isomer Comparison Comparative Analysis E_Isomer->Comparison Z_Isomer->Comparison Conclusion Conclusion Comparison->Conclusion Structural Confirmation & Characterization

Caption: Workflow for the synthesis, isolation, and comparative spectroscopic analysis of (E) and (Z) isomers.

Comparative Analysis of Cross-Reactivity Potential for (E)-3-(2-hydroxyethylamino)prop-2-enal and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential cross-reactivity of (E)-3-(2-hydroxyethylamino)prop-2-enal . Due to the absence of direct experimental studies on this specific compound, this document leverages data from structurally related molecules, particularly α,β-unsaturated aldehydes like acrolein, and established principles of hapten immunology to infer its potential immunogenic and cross-reactive properties.

This compound is an α,β-unsaturated aldehyde containing a secondary amine with a hydroxyl group. This combination of functional groups suggests a potential for acting as a hapten, a small molecule that can elicit an immune response when covalently bound to a carrier protein. The α,β-unsaturated aldehyde moiety is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues in proteins, such as cysteine and lysine. This covalent modification of self-proteins is a key initiating event in chemical-induced allergic responses.

Structural Comparison and Potential for Cross-Reactivity

The immunological cross-reactivity of haptens is often dictated by structural similarities. Compounds that can form structurally similar adducts on carrier proteins may be recognized by the same antibodies or T-cell receptors. The table below compares the structural features of this compound with acrolein, a well-studied immunogenic aldehyde, and other related compounds.

CompoundStructureKey Reactive MoietyModifying GroupsPotential for Protein Adduct Formation
This compound α,β-Unsaturated AldehydeSecondary amine, Hydroxyl groupHigh, via Michael addition at the β-carbon or Schiff base formation at the aldehyde.
Acrolein α,β-Unsaturated AldehydeNoneHigh, a known potent electrophile that readily forms protein adducts.[1][2]
Crotonaldehyde α,β-Unsaturated AldehydeMethyl groupHigh, structurally similar to acrolein, known to be a sensitizer.
2-Hydroxyethyl methacrylate (HEMA) α,β-Unsaturated EsterHydroxyl group, Methyl groupModerate, can act as a Michael acceptor. Known contact sensitizer.

The presence of the N-(2-hydroxyethyl)amino group in This compound is expected to modulate the reactivity of the enal system compared to acrolein. The electron-donating nature of the nitrogen atom may reduce the electrophilicity of the β-carbon, potentially lowering its reactivity towards protein nucleophiles. However, the overall structural motif of a modified acrolein backbone suggests a potential for cross-reactivity with other α,β-unsaturated aldehydes.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of This compound , standard immunological assays can be employed. Below are detailed methodologies for a T-cell activation assay and a competitive ELISA, which are commonly used to evaluate the sensitizing and cross-reactive potential of haptens.[3][4][5]

In Vitro T-Cell Priming and Activation Assay

This assay assesses the ability of a chemical to induce a primary T-cell response, which is a key event in skin sensitization.[3][4][5]

Objective: To determine if this compound can prime and activate naïve T-cells and to test for cross-reactivity with other structurally related haptens.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy, non-allergic donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • This compound and potential cross-reactive compounds (e.g., acrolein, crotonaldehyde).

  • Positive control (e.g., a known sensitizer like 2,4-dinitrochlorobenzene).

  • Negative control (vehicle, e.g., DMSO).

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking.

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD86).

Methodology:

  • Isolation of PBMCs: Isolate PBMCs from buffy coats of healthy donors using Ficoll-Paque density gradient centrifugation.

  • T-Cell Priming (Sensitization Phase):

    • Co-culture dendritic cells (DCs), derived from monocytes within the PBMC population, with autologous T-cells.

    • Expose the co-culture to a sub-toxic concentration of this compound for 24 hours. The chemical will act as a hapten, modifying proteins in the culture medium and on the cell surface, which are then processed by the DCs.

    • After 24 hours, wash the cells and continue the co-culture for 7-9 days to allow for the priming and clonal expansion of hapten-specific T-cells.

  • T-Cell Restimulation (Elicitation Phase):

    • On day 8-10, label the primed T-cells with CFSE.

    • Restimulate the primed T-cells with freshly prepared autologous antigen-presenting cells (APCs) that have been pulsed with either this compound, a potential cross-reactive compound, or the vehicle control.

    • Culture for an additional 3-5 days.

  • Readout:

    • Assess T-cell proliferation by measuring the dilution of CFSE using flow cytometry. A significant increase in proliferation in response to the chemical compared to the vehicle control indicates sensitization.

    • Measure the expression of activation markers (e.g., CD25, CD69) and co-stimulatory molecules (e.g., CD86 on APCs) by flow cytometry.[6]

    • Analyze cytokine production (e.g., IFN-γ, IL-4) in the culture supernatant by ELISA or multiplex bead array to characterize the T-cell response (e.g., Th1, Th2).

Cross-Reactivity Assessment: A significant proliferative response of T-cells primed with this compound upon restimulation with a different, structurally related compound would indicate T-cell cross-reactivity.

Competitive ELISA for Antibody Cross-Reactivity

This assay is used to determine the specificity of antibodies raised against a particular hapten and their ability to recognize structurally similar compounds.[7][8]

Objective: To quantify the cross-reactivity of antibodies raised against a this compound-protein conjugate with other related haptens.

Materials:

  • Polyclonal or monoclonal antibodies raised against a this compound-carrier protein (e.g., BSA or KLH) conjugate.

  • Microtiter plates coated with the this compound-protein conjugate.

  • This compound and potential cross-reactive compounds as free haptens.

  • Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

  • Substrate for the enzyme (e.g., TMB).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Wash buffer (e.g., PBST).

Methodology:

  • Plate Coating: Coat 96-well microtiter plates with the this compound-protein conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a series of dilutions of the free this compound (homologous competitor) and the potential cross-reactants (heterologous competitors).

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the different concentrations of the free haptens for 1-2 hours.

    • Add these antibody-hapten mixtures to the coated and blocked microtiter plate wells.

    • Incubate for 1-2 hours at room temperature. During this time, the free hapten in the solution will compete with the coated hapten-protein conjugate for binding to the primary antibody.

  • Detection:

    • Wash the plates to remove unbound antibodies.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plates and add the substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the competitor concentration to generate sigmoidal dose-response curves.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) for the homologous hapten and each of the heterologous haptens.

    • Calculate the percent cross-reactivity (%CR) for each test compound using the following formula: %CR = (IC50 of homologous hapten / IC50 of heterologous hapten) x 100

A higher %CR value indicates a greater ability of the heterologous compound to be recognized by the antibodies raised against this compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of cross-reactivity for this compound.

Hapten_Carrier_Complex_Formation cluster_0 Haptenation Process cluster_1 Immune Recognition Hapten This compound Hapten_Carrier_Complex Hapten-Protein Adduct (Immunogenic) Hapten->Hapten_Carrier_Complex Covalent Binding (Michael Addition/ Schiff Base) Carrier_Protein Self-Protein (e.g., Albumin) Carrier_Protein->Hapten_Carrier_Complex APC Antigen Presenting Cell (APC) Hapten_Carrier_Complex->APC Uptake & Processing T_Cell T-Cell APC->T_Cell Presentation B_Cell B-Cell T_Cell->B_Cell Activation Immune_Response Immune Response (Sensitization) T_Cell->Immune_Response Cell-Mediated Immunity B_Cell->Immune_Response Antibody Production

Caption: Formation of an immunogenic hapten-carrier complex.

T_Cell_Assay_Workflow Start Isolate PBMCs from Donor Blood Priming Co-culture T-Cells and APCs with Hapten (7-9 days) Start->Priming Restimulation Restimulate with Hapten-pulsed APCs (3-5 days) Priming->Restimulation Analysis Flow Cytometry Analysis Restimulation->Analysis Proliferation CFSE Dilution Analysis->Proliferation Activation_Markers CD25, CD69 Expression Analysis->Activation_Markers Result Sensitization Potential Proliferation->Result Activation_Markers->Result

Caption: Workflow for in vitro T-cell activation assay.

Structural_Similarity_Cross_Reactivity Target This compound Core Shared Core Structure: α,β-Unsaturated Aldehyde (Michael Acceptor) Target->Core Analog1 Acrolein Analog1->Core Analog2 Crotonaldehyde Analog2->Core Analog3 Other α,β-unsaturated carbonyls Analog3->Core CrossReactivity Potential for Immunological Cross-Reactivity Core->CrossReactivity

Caption: Basis for potential cross-reactivity.

References

Navigating the Analytical Landscape for (E)-3-(2-hydroxyethylamino)prop-2-enal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of reactive molecules like (E)-3-(2-hydroxyethylamino)prop-2-enal is paramount. This guide provides a comparative overview of analytical standards and methodologies applicable to this novel α,β-unsaturated aldehyde, offering insights into their performance, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The analysis of α,β-unsaturated aldehydes like this compound presents unique challenges due to their reactivity and potential for instability. The primary analytical techniques employed for such compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Below is a comparative summary of these techniques. It is important to note that the performance characteristics provided are indicative and have been compiled from studies on various α,β-unsaturated aldehydes. Direct head-to-head comparative data for this compound is not yet available in the public domain.

Table 1: Comparison of Analytical Method Performance for α,β-Unsaturated Aldehydes
ParameterHPLC-UV/Vis (with Derivatization)GC-MS (with Derivatization)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection via UV/Vis absorbance of derivatives.Separation based on volatility and polarity, detection by mass-to-charge ratio.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Limit of Detection (LOD) 2.68–62.44 pmol/L (for amino acids)[1]50-100 fmol per injection[2]Analyte dependent, generally higher than chromatographic methods.
Limit of Quantitation (LOQ) 2.93 to 208.13 pmol/L (for amino acids)[1]Typically 3x LODAnalyte dependent, generally higher than chromatographic methods.
Linearity (R²) > 0.99[3]> 0.99[2]Excellent, often considered a primary ratio method.
Recovery (%) 86.53% to 121.46% (for amino acids)[1]60% to >85%[2]Not directly applicable in the same way as separation techniques.
Precision (%RSD) 0.30% − 8.04%[1]<15%High precision achievable with proper methodology.
Throughput Moderate to HighModerateLow to Moderate
Strengths Widely available, robust, good for routine analysis.High sensitivity and selectivity, provides structural information.No need for a specific reference standard of the analyte, provides structural confirmation.
Weaknesses Often requires derivatization, potential for co-elution.Requires derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity, requires higher sample concentration, potential for signal overlap.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key analytical techniques discussed.

HPLC-UV Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is widely used for the quantification of aldehydes and ketones. The derivatization with DNPH forms a stable hydrazone that can be readily detected by UV/Vis spectroscopy.

1. Derivatization Procedure:

  • To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • Cool the solution to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) if necessary.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 360 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared with a suitable standard (e.g., a custom-synthesized standard of this compound-DNPH derivative or a closely related compound).

GC-MS Analysis with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

PFBHA is a common derivatizing agent for carbonyl compounds for GC-MS analysis, as it forms stable oxime derivatives with good chromatographic properties.

1. Derivatization Procedure:

  • To 100 µL of the sample, add 100 µL of a 20 mg/mL solution of PFBHA hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Vortex the mixture and react at room temperature for 1 hour.

  • Extract the derivatives with a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS injection.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

  • MS Detector: Electron ionization (EI) or chemical ionization (CI).

  • Quantification: Using selected ion monitoring (SIM) mode for target ions of the derivatized analyte.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the purity of a substance without the need for an identical reference standard.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., 5-10 mg of custom-synthesized this compound).

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.

  • Ensure a good signal-to-noise ratio by adjusting the number of scans.

3. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard (IS)

Visualizing the Analytical Workflow

A general workflow for the analysis of α,β-unsaturated aldehydes is presented below. This diagram illustrates the key decision points and steps from sample reception to final data analysis.

Analytical_Workflow cluster_sample Sample Handling cluster_method_selection Method Selection cluster_analysis Analysis cluster_data Data Processing & Reporting Sample_Reception Sample Reception Sample_Prep Sample Preparation (e.g., Extraction, Dilution) Sample_Reception->Sample_Prep HPLC HPLC-UV/MS Sample_Prep->HPLC GCMS GC-MS Sample_Prep->GCMS qNMR qNMR Sample_Prep->qNMR Derivatization_HPLC Derivatization (DNPH) HPLC->Derivatization_HPLC Derivatization_GCMS Derivatization (PFBHA) GCMS->Derivatization_GCMS NMR_Acquisition NMR Data Acquisition qNMR->NMR_Acquisition HPLC_Analysis HPLC Separation & Detection Derivatization_HPLC->HPLC_Analysis Data_Analysis Data Analysis (Integration, Calibration) HPLC_Analysis->Data_Analysis GCMS_Analysis GC Separation & MS Detection Derivatization_GCMS->GCMS_Analysis GCMS_Analysis->Data_Analysis NMR_Acquisition->Data_Analysis Quantification Quantification & Purity Calculation Data_Analysis->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for α,β-unsaturated aldehydes.

Alternative Analytical Standards

Given the lack of a commercial standard for the target analyte, researchers may consider using the following structurally related and commercially available compounds as alternatives for method development and as reference markers.

Table 2: Alternative Analytical Standards
CompoundCAS NumberSupplier ExamplesKey Structural Similarity
(E)-3-Amino-2-propenal28636-16-0[4]Various research chemical suppliersCore 3-aminopropenal structure.
3-(Dimethylamino)acrolein927-63-9MolPort, Key OrganicsN-substituted 3-aminopropenal.
3-Amino-2-methylprop-2-enalN/ACymitQuimicaSubstituted 3-aminopropenal.
3-Amino-1-propanol156-87-6Sigma-AldrichContains the hydroxyethylamino moiety.

Conclusion

The analysis of this compound requires careful consideration of the available analytical techniques. While a dedicated analytical standard is not commercially available and necessitates custom synthesis, established methods for α,β-unsaturated aldehydes, such as derivatization-based HPLC and GC-MS, offer sensitive and robust quantification. qNMR provides an excellent alternative for purity assessment without the need for a specific certified reference material. The choice of methodology will ultimately be guided by the specific research question, the sample matrix, and the available resources. This guide provides a foundational framework for developing and comparing analytical strategies for this and other novel amino-enal compounds.

References

A Comparative Analysis of Synthetic Routes to (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to (E)-3-(2-hydroxyethylamino)prop-2-enal, a vinylogous amide of interest in medicinal chemistry and materials science. The comparison focuses on objectivity, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound is a bifunctional molecule featuring a reactive enal system and a hydrophilic hydroxyethylamino side chain. This unique combination of functionalities makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers with potential applications in drug delivery and biomaterials. The stereochemistry of the double bond is crucial, with the (E)-isomer being the thermodynamically more stable and typically desired product. This guide explores two plausible and efficient synthetic strategies for its preparation.

Comparative Data Summary

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.

ParameterRoute 1: From Malondialdehyde AcetalRoute 2: From 3-Ethoxyprop-2-enal
Starting Materials 1,1,3,3-Tetramethoxypropane, Ethanolamine3-Ethoxyprop-2-enal, Ethanolamine
Number of Steps 1 (one-pot)1
Reaction Time 2 - 4 hours1 - 3 hours
Typical Yield 70 - 85%75 - 90%
Reaction Temperature Room Temperature to 60 °CRoom Temperature
Purification Method Recrystallization or Column ChromatographyRecrystallization or Column Chromatography
Key Reagents Acid catalyst (e.g., HCl)-
Advantages Readily available starting materials.Milder reaction conditions.
Disadvantages In-situ generation of reactive malondialdehyde.Preparation of 3-ethoxyprop-2-enal required.

Experimental Protocols

Route 1: Synthesis from Malondialdehyde Acetal and Ethanolamine

This one-pot synthesis involves the acid-catalyzed hydrolysis of a malondialdehyde acetal, such as 1,1,3,3-tetramethoxypropane, to generate malondialdehyde in situ, which then undergoes condensation with ethanolamine.

Materials:

  • 1,1,3,3-Tetramethoxypropane (1.0 eq)

  • Ethanolamine (1.0 eq)

  • Dilute Hydrochloric Acid (catalytic amount)

  • Ethanol (solvent)

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Ethyl Acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • To a solution of 1,1,3,3-tetramethoxypropane in ethanol, a catalytic amount of dilute hydrochloric acid is added.

  • The mixture is stirred at room temperature for 30 minutes to facilitate the hydrolysis of the acetal to malondialdehyde.

  • Ethanolamine is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 2-4 hours or gently heated to 50-60 °C to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to afford pure this compound.

Route 2: Synthesis from 3-Ethoxyprop-2-enal and Ethanolamine

This route involves the direct reaction of 3-ethoxyprop-2-enal, a vinylogous ester, with ethanolamine in a nucleophilic substitution reaction.

Materials:

  • 3-Ethoxyprop-2-enal (1.0 eq)

  • Ethanolamine (1.0 eq)

  • Ethanol or Dichloromethane (solvent)

  • Anhydrous Sodium Sulfate (for drying)

  • Hexane (for recrystallization)

Procedure:

  • 3-Ethoxyprop-2-enal is dissolved in a suitable solvent such as ethanol or dichloromethane.

  • Ethanolamine is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel to yield the pure this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes cluster_0 Route 1: From Malondialdehyde Acetal cluster_1 Route 2: From 3-Ethoxyprop-2-enal MA Malondialdehyde Tetramethyl Acetal hydrolysis Acidic Hydrolysis MA->hydrolysis EtOHNH2_1 Ethanolamine condensation Condensation EtOHNH2_1->condensation hydrolysis->condensation Malondialdehyde (in situ) product1 This compound condensation->product1 EPE 3-Ethoxyprop-2-enal substitution Nucleophilic Substitution EPE->substitution EtOHNH2_2 Ethanolamine EtOHNH2_2->substitution product2 This compound substitution->product2

Caption: Comparative workflow of the two synthetic routes.

Conclusion

Both synthetic routes presented offer viable and efficient methods for the preparation of this compound.

  • Route 1 is advantageous due to the use of a stable and commercially available malondialdehyde precursor. The one-pot nature of the reaction simplifies the experimental setup.

  • Route 2 provides a more direct conversion with potentially milder conditions, avoiding the in-situ generation of the highly reactive malondialdehyde. However, it requires the prior synthesis or sourcing of 3-ethoxyprop-2-enal.

The choice between these two routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and preference for particular experimental conditions. Both methods are amenable to standard laboratory techniques and provide good yields of the target compound.

A Comparative Analysis of the Biological Activities of Substituted Propenals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted propenals, a class of α,β-unsaturated aldehydes, have garnered significant attention in the scientific community for their diverse biological activities. These compounds, characterized by a reactive electrophilic center, exhibit a range of effects including cytotoxic, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of the biological activities of various substituted propenals, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development endeavors.

Comparative Biological Activity of Substituted Propenals

The biological efficacy of substituted propenals is significantly influenced by the nature and position of substituents on their core structure. These modifications can alter the compound's electrophilicity, lipophilicity, and steric properties, thereby modulating their interaction with biological targets. The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected substituted propenals.

Cytotoxicity Data

The cytotoxic activity of substituted propenals is a key area of investigation, particularly for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Thymine-N1-propenalHeLa1 - 2[1]
Adenine-N1-propenalHeLa1 - 2[1]
Thymidine-N3-propenalHeLa, L1210, B16, DLD-11 - 6[1]
Cinnamaldehyde--[2]
2'-HydroxycinnamaldehydeRAW 264.7-[2]

Note: IC50 values can vary depending on the cell line and experimental conditions. Direct comparison between different studies should be made with caution.

Anti-inflammatory Activity

Substituted propenals can modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

CompoundCell LineAssayEffectReference
CinnamaldehydeRAW 264.7LPS-induced NO productionInhibition[2]
2'-HydroxycinnamaldehydeRAW 264.7LPS-induced NO ProductionInhibition of NO production[2]
Antimicrobial Activity

The antimicrobial properties of substituted propenals are attributed to their ability to react with microbial proteins and enzymes. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
Isosafrole-containing essential oilsHelicobacter pylori, Staphylococcus aureus, Escherichia coli-[3]
Anethole--[3]
IsoeugenolListeria monocytogenes, Staphylococcus aureus, Pseudomonas fluorescens, Leuconostoc mesenteroides-[3]
Cinnamaldehyde--[2]

Note: The effectiveness of antimicrobial agents can be species- and strain-dependent.

Key Signaling Pathway: Keap1-Nrf2 Pathway

A primary mechanism underlying the cytoprotective and anti-inflammatory effects of many substituted propenals is the activation of the Keap1-Nrf2 signaling pathway.[4][5] This pathway is a major regulator of cellular defense against oxidative and electrophilic stress.[5]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Electrophilic compounds, such as substituted propenals, can react with reactive cysteine residues on Keap1.[5] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[5] Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[5] This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propenal Substituted Propenal Keap1_Nrf2 Keap1-Nrf2 Complex Propenal->Keap1_Nrf2 Reacts with Keap1 cysteines Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2 Nrf2 Keap1_mod->Nrf2 Release Nrf2->Nucleus Translocation Ub Ubiquitin ARE ARE Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Nrf2_nuc Nrf2 Nrf2_nuc->ARE Maf Maf Maf->ARE

Caption: The Keap1-Nrf2 signaling pathway activation by substituted propenals.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of substituted propenals.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted propenal for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with substituted propenals A->B C Incubate (e.g., 24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Assay: Nitric Oxide (NO) Measurement in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted propenal for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and LPS only (positive control) and cells alone (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the test compounds.

Antimicrobial Assay: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the substituted propenal in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

Substituted propenals represent a versatile class of compounds with a broad spectrum of biological activities. Their efficacy is highly dependent on their chemical structure, which dictates their reactivity and interaction with biological targets. The Keap1-Nrf2 pathway is a key mediator of their cytoprotective and anti-inflammatory effects. The standardized experimental protocols provided in this guide are essential for the reliable evaluation and comparison of these promising compounds in the pursuit of novel therapeutic agents. Further research focusing on structure-activity relationships and in vivo studies is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling (E)-3-(2-hydroxyethylamino)prop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (E)-3-(2-hydroxyethylamino)prop-2-enal

Disclaimer: This document provides essential safety and logistical information based on general knowledge of related chemical compounds. No specific Safety Data Sheet (SDS) was available for this compound. Therefore, this substance should be handled with extreme caution as a potentially hazardous material. Always perform a thorough risk assessment before starting any experimental work.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Assessment

Due to the presence of both an aldehyde and an amino group, this compound is anticipated to be a reactive and potentially hazardous compound. Based on data from structurally similar chemicals, the primary hazards are expected to include:

  • Skin and Eye Irritation/Corrosion: Aldehydes are known to be irritants, and some can cause severe burns.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.

  • Toxicity: The substance may be harmful if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are mandatory at all times. A face shield should be worn over goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.
Hands Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex® should be worn and fully buttoned.
Respiratory RespiratorAll handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If work outside a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge may be necessary based on a formal risk assessment.
Feet Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.
Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for the safe handling of this compound.

3.1. Preparation and Pre-Handling Check

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Gather Materials: Assemble all necessary equipment (glassware, stir bars, spatulas, etc.) and reagents inside the fume hood before opening the chemical container.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

3.2. Handling and Experimental Procedure

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a tared container to minimize transfer steps.

  • Dissolving: If preparing a solution, slowly add the compound to the solvent while stirring to avoid splashing. Be aware of any potential exothermic reactions.

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure the reaction vessel is securely clamped.

  • Heating/Cooling: If the procedure requires heating or cooling, use a well-controlled system (e.g., a heating mantle with a temperature controller, or an ice bath). Avoid direct heating with a hot plate if the solvent is flammable.

  • Monitoring: Continuously monitor the experiment for any unexpected changes (e.g., color change, gas evolution, temperature increase).

3.3. Post-Handling and Decontamination

  • Quenching: If necessary, quench the reaction carefully according to your established protocol.

  • Cleaning: Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent or cleaning solution.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste contaminated with the chemical (e.g., weighing paper, contaminated paper towels) in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the chemical in a properly labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Dispose of any contaminated needles or sharp objects in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Clean the area with an appropriate solvent.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Materials prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh/Measure Chemical in Fume Hood prep4->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Monitor Experiment Continuously handle2->handle3 post1 Quench Reaction (if applicable) handle3->post1 post2 Decontaminate Glassware & Equipment post1->post2 post3 Remove PPE & Wash Hands post2->post3 disp1 Segregate Waste Streams post2->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Request EHS Pickup disp3->disp4

Caption: Workflow for the safe handling of this compound.

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